molecular formula C14H14O2S B1261167 Bis-(4-hydroxybenzyl)sulfide

Bis-(4-hydroxybenzyl)sulfide

Cat. No.: B1261167
M. Wt: 246.33 g/mol
InChI Key: OEISQDWSEZCYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(4-hydroxybenzyl)sulfide is a naturally occurring sulfur compound that has emerged as a significant small molecule in chemical biology and therapeutic research. It is notably isolated from botanical sources such as the roots of Pleuropterus ciliinervis and the rhizomes of Gastrodia elata . This compound demonstrates potent, multi-target biological activity, making it a valuable tool for researchers in oncology, dermatology, and neuroscience. In cancer research, this compound acts as a potent inhibitor of Histone Deacetylase (HDAC), an enzyme target in epigenetic therapy . It exhibits anti-proliferative activity against a panel of human tumor cell lines. Notably, it shows sensitive growth inhibition against the MDA-MB-231 breast cancer cell line (GI₅₀ = 1.45 µM) and the PC-3 prostate cancer cell line (GI₅₀ = 7.65 µM) . In enzymatic assays, it inhibits HDAC with an IC₅₀ of 1.43 µM . For dermatological and cosmetic research, this compound is a highly effective tyrosinase inhibitor. It competitively chelates copper ions in the enzyme's active site, demonstrating potent activity against mushroom tyrosinase with an IC₅₀ of 0.53 µM, outperforming kojic acid . This indicates its significant potential as a skin-lightening agent in anti-melanogenesis studies. Furthermore, this compound has shown neuroprotective properties, potently preventing apoptosis in neuronal-like PC12 cells with an EC₅₀ of 7.20 µM, suggesting applications in research on ischemic conditions and neurodegenerative diseases . With the molecular formula C₁₄H₁₄O₂S and a molecular weight of 246.33 g/mol, this compound is supplied for research applications only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol

InChI

InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2

InChI Key

OEISQDWSEZCYNH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Bis-(4-hydroxybenzyl)sulfide: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide is a symmetrical organosulfur compound with a growing reputation in therapeutic research. This technical guide provides a comprehensive overview of its natural origins, detailed methodologies for its isolation and characterization, and a summary of its significant biological activities. With demonstrated potent inhibition of both tyrosinase and histone deacetylase (HDAC), this molecule presents a compelling scaffold for the development of novel therapeutics in dermatology and oncology. This document consolidates key quantitative data, experimental protocols, and visual representations of its mechanisms of action to serve as a valuable resource for researchers in the field.

Natural Sources

This compound has been identified and isolated from two primary botanical sources:

  • Rhizomes of Gastrodia elata : A traditional Chinese medicinal herb, Gastrodia elata is a significant source of this compound. The presence of this compound contributes to the rhizome's reported therapeutic properties.[1][2]

  • Roots of Pleuropterus ciliinervis : This plant is another documented natural source from which this compound has been successfully isolated.[3][4]

While isolation from these natural sources is feasible, the yield can be variable.[2] Consequently, chemical synthesis is often employed to obtain larger quantities for extensive research and development.[2]

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against two key enzymes: tyrosinase and histone deacetylase (HDAC). This dual activity makes it a molecule of interest for both dermatological and oncological applications.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin.[1] Overproduction of melanin can lead to hyperpigmentation disorders. This compound acts as a potent competitive inhibitor of mushroom tyrosinase, demonstrating superior activity compared to the well-known inhibitor, kojic acid.[1] This suggests its potential as a skin-lightening agent.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In cancer, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes. This compound has been shown to be a potent inhibitor of HDAC, leading to anti-proliferative activity against various human tumor cell lines.[3][4][5]

The following tables summarize the key quantitative data reported for the biological activity of this compound.

Table 1: Tyrosinase Inhibitory Activity

ParameterValueSource OrganismReference
IC₅₀0.53 µMMushroom[1]

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity

ParameterValueEnzyme SourceReference
IC₅₀1.43 µMHeLa cell lysate[5]

Table 3: Anti-proliferative Activity (GI₅₀)

Cell LineCancer TypeGI₅₀ (µM)Reference
MDA-MB-231Breast Cancer1.45[5]
PC-3Prostate Cancer7.65[3][5]

Signaling Pathways

Tyrosinase Inhibition and the Melanin Biosynthesis Pathway

This compound's role as a tyrosinase inhibitor directly impacts the melanin biosynthesis pathway. By inhibiting tyrosinase, it blocks the initial and rate-limiting steps of melanin production.

Melanin_Biosynthesis_Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase1->DOPA Tyrosinase2->Dopaquinone BHBS This compound BHBS->Tyrosinase1 Inhibits BHBS->Tyrosinase2 Inhibits

This compound inhibits tyrosinase, blocking melanin production.
HDAC Inhibition and Gene Expression

The inhibition of HDACs by this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin HDAC Histone Deacetylase (HDAC) Histones_deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histones_deacetylated Removes Acetyl Groups HAT Histone Acetyltransferase (HAT) Histones_acetylated Acetylated Histones (Open Chromatin) HAT->Histones_acetylated Adds Acetyl Groups Histones_deacetylated->HAT Adds Acetyl Groups Gene_silencing Gene Silencing (e.g., Tumor Suppressors) Histones_deacetylated->Gene_silencing Histones_acetylated->HDAC Gene_expression Gene Expression (e.g., Apoptosis Induction) Histones_acetylated->Gene_expression BHBS This compound BHBS->HDAC Inhibits

HDAC inhibition by this compound leads to gene expression.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and biological evaluation of this compound. These are based on methodologies reported in the literature and may require optimization for specific laboratory conditions.

Isolation and Purification Workflow

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Gastrodia elata rhizomes) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate (B1210297) Fraction Fractionation->EtOAc_Fraction Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation (NMR, Mass Spectrometry) Pure_Compound->Analysis

A general workflow for the isolation and purification of the target compound.

4.1.1. Extraction

  • Air-dry the rhizomes of Gastrodia elata or roots of Pleuropterus ciliinervis and grind them into a fine powder.

  • Extract the powdered plant material with methanol (B129727) at room temperature with continuous stirring for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

4.1.2. Fractionation

  • Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Collect the ethyl acetate fraction, as this compound is expected to partition into this phase.

  • Concentrate the ethyl acetate fraction to dryness.

4.1.3. Chromatographic Purification

  • Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest, identified by its Rf value and visualization under UV light or with a suitable staining reagent.

  • For final purification, subject the combined fractions to preparative high-performance liquid chromatography (HPLC).

4.1.4. Structural Elucidation

The structure of the purified compound is confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to determine the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome (B613829) formation from the oxidation of L-DOPA by tyrosinase.

  • Reagents: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (pH 6.8), and this compound.

  • Procedure:

    • Prepare a series of dilutions of this compound in the phosphate buffer.

    • In a 96-well plate, add the tyrosinase solution and the test compound solution. Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone Deacetylase (HDAC) Inhibition Assay

Commercially available HDAC activity assay kits are commonly used for this purpose. The principle often involves the use of a fluorogenic substrate.

  • Reagents: HDAC enzyme (e.g., from HeLa cell nuclear extract), fluorogenic HDAC substrate, developer solution, and this compound.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the HDAC enzyme, the test compound, and the assay buffer.

    • Add the fluorogenic substrate and incubate at 37°C for a specified time.

    • Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

    • Measure the fluorescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its dual inhibitory action on tyrosinase and HDACs opens up avenues for the development of novel treatments for hyperpigmentation disorders and various cancers. The information compiled in this guide provides a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of this intriguing molecule. Further studies focusing on in vivo efficacy, safety profiling, and structure-activity relationships are warranted to fully realize its clinical potential.

References

Unveiling Bis-(4-hydroxybenzyl)sulfide: A Technical Guide to its Discovery and Bioactivity in Pleuropterus ciliinervis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of Bis-(4-hydroxybenzyl)sulfide, a noteworthy sulfur-containing compound identified in the root extract of Pleuropterus ciliinervis. This document details the experimental methodologies employed, presents quantitative data in a structured format, and visualizes key processes and pathways to facilitate a comprehensive understanding for researchers in natural product chemistry, oncology, and dermatology.

Introduction

Pleuropterus ciliinervis (often referred to as Polygonum ciliinerve) is a plant species that has been a source of various bioactive compounds.[1][2] Among these, this compound has emerged as a molecule of significant interest due to its potent biological activities. This compound has been identified as a novel inhibitor of histone deacetylase (HDAC), an important target in cancer therapy.[3][4] Furthermore, it has demonstrated anti-proliferative effects against a range of human tumor cell lines and has also been recognized for its potential as a tyrosinase inhibitor, suggesting applications in treating hyperpigmentation disorders.[5][6] This guide serves as a comprehensive resource, consolidating the scientific data and methodologies related to this promising natural product.

Isolation and Structural Elucidation

The journey to characterizing this compound from Pleuropterus ciliinervis involves a systematic workflow of extraction, fractionation, and purification, followed by detailed structural analysis using modern spectroscopic techniques.

Experimental Workflow: From Plant Material to Pure Compound

The isolation of this compound is a multi-step process designed to separate the target molecule from the complex mixture of phytochemicals present in the plant's roots.

G Figure 1: Isolation Workflow plant Dried roots of Pleuropterus ciliinervis extract Methanolic Extraction plant->extract partition Solvent Partitioning (e.g., with ethyl acetate (B1210297) and water) extract->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Preparative HPLC fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: Isolation and purification workflow for this compound.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction:

Dried and powdered roots of Pleuropterus ciliinervis are subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.2.2. Fractionation:

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is selected for further purification.

2.2.3. Chromatographic Purification:

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2.2.4. Structural Characterization:

The structure of the isolated compound is elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms within the molecule.

Quantitative Bioactivity Data

This compound has been evaluated for its inhibitory activity against histone deacetylase and its anti-proliferative effects on various human cancer cell lines. The key quantitative data are summarized below.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity

CompoundTargetIC₅₀ (µM)Reference
This compoundHDAC1.43[3]

Table 2: In Vitro Anti-proliferative Activity (GI₅₀ µM)

Cell LineCancer TypeThis compoundReference
A549Lung>10[4]
HCT116Colon>10[4]
PC-3Prostate7.65[4]
MDA-MB-231Breast1.45[4]
SK-OV-3Ovarian>10[4]

Biological Activity and Signaling Pathways

The biological effects of this compound are attributed to its interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[7] The inhibition of HDACs by this compound leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of tumor suppressor genes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

G Figure 2: HDAC Inhibition Pathway compound This compound hdac HDAC Enzyme compound->hdac inhibits acetylation Histone Hyperacetylation hdac->acetylation prevents deacetylation chromatin Chromatin Relaxation acetylation->chromatin gene Tumor Suppressor Gene Transcription chromatin->gene apoptosis Apoptosis gene->apoptosis

Caption: Proposed signaling pathway of HDAC inhibition.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color.[8] By inhibiting tyrosinase, this compound can reduce melanin production, making it a potential agent for treating hyperpigmentation. The proposed mechanism involves the binding of the compound to the active site of the enzyme.

G Figure 3: Tyrosinase Inhibition Pathway compound This compound tyrosinase Tyrosinase Enzyme compound->tyrosinase inhibits melanin Melanin Synthesis tyrosinase->melanin catalyzes hyperpigmentation Reduced Hyperpigmentation melanin->hyperpigmentation leads to

Caption: Mechanism of tyrosinase inhibition.

Experimental Protocols for Bioassays

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC.

5.1.1. Principle:

The assay is based on a fluorometric detection method. A substrate containing an acetylated lysine (B10760008) side chain is incubated with a source of HDAC (e.g., HeLa cell nuclear extract). HDAC deacetylates the lysine. A developer is then added that is specific for the deacetylated substrate, which releases a fluorophore that can be measured.

5.1.2. Protocol:

  • Prepare a reaction mixture containing HDAC enzyme source (e.g., HeLa nuclear extract), assay buffer, and the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

5.2.1. Principle:

The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

5.2.2. Protocol:

  • Seed cancer cells (e.g., A549, HCT116, PC-3, MDA-MB-231, SK-OV-3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Conclusion

This compound, isolated from Pleuropterus ciliinervis, represents a promising natural product with dual inhibitory activity against HDAC and tyrosinase. The data presented in this guide highlight its potential for development as an anti-cancer agent and a treatment for hyperpigmentation. The detailed methodologies provided herein are intended to support further research and development efforts in harnessing the therapeutic potential of this unique sulfur-containing compound. Further investigations into its in vivo efficacy, safety profile, and mechanism of action are warranted to translate these preclinical findings into clinical applications.

References

Bis-(4-hydroxybenzyl)sulfide from Gastrodia elata Rhizomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodia elata Blume, a traditional oriental medicinal orchid, has been utilized for centuries to treat a variety of neurological disorders, including vertigo, stroke, and epilepsy.[1] Its rhizome, known as "Tianma," is a rich source of bioactive phenolic compounds.[2][3] Among these, Bis-(4-hydroxybenzyl)sulfide has emerged as a compound of significant scientific interest. This sulfur-containing molecule, first identified and isolated from G. elata, demonstrates potent biological activities, positioning it as a promising candidate for therapeutic and cosmetic applications.[4][5] This technical guide provides a comprehensive overview of the extraction, biological activities, and mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols.

Extraction and Isolation

The isolation of this compound from Gastrodia elata rhizomes is a multi-step process involving solvent extraction and chromatographic separation. While isolation from the plant material is possible, it is not always efficient, and chemical synthesis is often employed for obtaining higher yields.[5]

A general laboratory-scale protocol for isolation from the natural source can be summarized as follows:

  • Preparation : The steamed and air-dried rhizomes of G. elata are pulverized.[2]

  • Extraction : The powdered rhizomes are subjected to extraction, typically with methanol (B129727). An alternative method involves ultrasonicating the powder with water.[2]

  • Fractionation : The crude methanol extract is then partitioned. One method involves creating an ethyl acetate (B1210297) soluble fraction, where this compound and a related compound, 4,4'-dihydroxybenzyl sulfoxide (B87167), have been isolated.[6][7]

  • Chromatography : The active fraction is further purified using chromatographic techniques. For aqueous extracts, this can involve macroporous adsorbent resin, followed by MCI gel chromatography, eluting with a gradient of ethanol (B145695) in water.[2]

Biological Activities and Mechanisms of Action

This compound exhibits several potent biological activities, with its role as a tyrosinase inhibitor being the most extensively studied.

Tyrosinase Inhibition and Anti-Melanogenesis

This compound is a powerful inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis.[4][8] The abnormal accumulation of melanin can lead to hyperpigmentation disorders.[4] The compound acts as a strong competitive inhibitor against mushroom tyrosinase, significantly outperforming common skin-whitening agents like kojic acid.[4][9]

The proposed mechanism involves the sulfur atom of this compound coordinating with the copper ions located in the active site of the tyrosinase enzyme.[4][8] This interaction is essential for its inhibitory effect. By blocking tyrosinase, the compound effectively reduces melanogenesis.[1][4] In vitro studies on human normal melanocytes show a significant attenuation of melanin content without notable cell toxicity.[4] Furthermore, in vivo assays using zebrafish confirm its ability to reduce melanin production without adverse side effects.[4]

Histone Deacetylase (HDAC) Inhibition

Beyond its effects on melanogenesis, this compound has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes.[10] This activity was discovered through an HDAC enzyme assay. As an HDAC inhibitor, it has demonstrated growth-inhibitory effects on several human tumor cell lines, with particularly sensitive activity noted against the MDA-MB-231 breast tumor cell line.[10]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Comparative Tyrosinase Inhibitory Activity

Compound IC₅₀ (μM) Ki (nM) Inhibition Type
This compound (T1) 0.53[4][8][9] 58 ± 6[4][8][9] Competitive[4][8][9]
Kojic Acid 13.40[4] - -

| β-Arbutin | 2800[4] | - | - |

Table 2: Effect on Human Melanocytes

Treatment (Concentration) Cell Viability (%) Melanin Content Reduction (%)
This compound (50 μM) No significant toxicity[4][8][9] ~20%[4][8][9]
Kojic Acid (50 μM) No significant toxicity[4] ~15%[4]

| Arbutin (50 μM) | No significant toxicity[4] | ~10%[4] |

Experimental Protocols

Extraction and Isolation Workflow

The general workflow for isolating this compound from its natural source is depicted below.

G cluster_prep Preparation & Extraction cluster_iso Fractionation & Purification cluster_assay Bioassays rhizomes Gastrodia elata Rhizomes (Steamed & Dried) powder Pulverized Rhizomes rhizomes->powder extract Methanol or Aqueous Extract powder->extract fraction Ethyl Acetate Fraction or Resin Column Eluate extract->fraction purified Purified this compound fraction->purified Chromatography (e.g., MCI Gel) tyrosinase Tyrosinase Inhibition Assay purified->tyrosinase melanin Melanin Content Assay purified->melanin hdac HDAC Enzyme Assay purified->hdac

Figure 1. General workflow for extraction and bio-assay.
Mushroom Tyrosinase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on mushroom tyrosinase activity.

  • Reaction Mixture : A solution containing mushroom tyrosinase and L-tyrosine (substrate) in a phosphate (B84403) buffer is prepared.

  • Incubation : The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

  • Measurement : The formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm).

  • Calculation : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of a compound on cultured cells.

  • Cell Culture : Human normal melanocytes are seeded in 96-well plates and incubated.

  • Treatment : Cells are treated with various concentrations of the test compound (e.g., 5 μM and 50 μM) and incubated for a specified period (e.g., 72 hours).[4]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement : The absorbance is read using a microplate reader, which correlates to the number of viable cells.

Melanin Content Assay

This protocol measures the amount of melanin produced by cultured melanocytes.

  • Cell Lysis : After treatment with the test compound, melanocyte pellets are collected and dissolved in hot 1N NaOH for one hour to solubilize the melanin.[4]

  • Centrifugation : The samples are centrifuged to pellet any insoluble material.[4]

  • Measurement : The optical density of the supernatant, which contains the solubilized melanin, is measured at 405 nm using a spectrophotometer.[4] The melanin content is normalized to the total protein content of the cells.

Signaling and Mechanism Visualizations

Inhibition of the Melanogenesis Pathway

This compound directly interferes with the melanin production pathway by inhibiting tyrosinase.

G Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Figure 2. Inhibition of the tyrosinase-mediated melanin pathway.
Mechanism of Tyrosinase Inhibition

The inhibitory action is achieved through the coordination of the compound's sulfur atom with the copper ions in the enzyme's active site.

G cluster_enzyme Tyrosinase Active Site Cu1 Cu²⁺ Result Enzyme Inhibition & Reduced Melanin Synthesis Cu2 Cu²⁺ Inhibitor This compound (Sulfur Atom) Inhibitor->Cu1 Coordination Inhibitor->Cu2   Inhibitor->Result Leads to

Figure 3. Chelation of copper ions in the tyrosinase active site.

References

An In-Depth Technical Guide to the Chemical Structure Elucidation of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide is a naturally occurring symmetrical sulfide (B99878) found in botanicals such as Pleuropterus ciliinervis and Gastrodia elata.[1] This molecule has garnered significant interest within the scientific community for its diverse biological activities, including potent inhibition of histone deacetylase (HDAC) and tyrosinase, as well as neuroprotective properties.[1][2] Accurate structural elucidation is fundamental to understanding its mechanism of action and for guiding synthetic derivatization in drug discovery programs. This guide provides a comprehensive overview of the analytical techniques and data used to confirm the chemical structure of this compound.

Chemical Identity and Structure

This compound, also known as 4,4'-thiobis(methylene)diphenol, is characterized by two p-hydroxybenzyl groups linked by a central sulfur atom.

IdentifierValue
IUPAC Name 4-[(4-hydroxyphenyl)methyl]sulfanylmethylphenol
Molecular Formula C₁₄H₁₄O₂S
Molecular Weight 246.33 g/mol [1]
CAS Number 38204-93-2

The chemical structure of this compound is depicted below:

Figure 1. Chemical Structure of this compound

Spectroscopic Data for Structure Elucidation

The elucidation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50Singlet (broad)2HAr-OH
7.15Doublet4HAr-H (ortho to -CH₂S)
6.75Doublet4HAr-H (ortho to -OH)
3.55Singlet4H-CH ₂-S-

Note: Chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃) and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
156.0C -OH
130.5Ar-C H (ortho to -CH₂S)
129.0Ar-C (ipso, attached to -CH₂S)
115.5Ar-C H (ortho to -OH)
38.0-C H₂-S-

Note: These are predicted chemical shifts based on the structure and may vary slightly in experimental data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structural components.

Table 3: Mass Spectrometry Data (EIMS)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
24635[M]⁺ (Molecular Ion)
20015[M - CH₂S]⁺ or other rearrangement
107100[C₇H₇O]⁺ (hydroxybenzyl fragment)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Description of AbsorptionAssignment
3285Strong, BroadO-H Stretch (phenolic)
1604, 1600, 1509Strong, SharpC=C Aromatic Ring Stretch
1214, 1089StrongC-O Stretch (phenol)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Detection: Detect the ions using a suitable detector (e.g., an electron multiplier).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Biological Context

Synthetic Pathway

A common laboratory synthesis of this compound involves a nucleophilic substitution reaction. This pathway confirms the connectivity of the molecular fragments determined by spectroscopy.

G reagent1 4-Hydroxybenzyl halide process Nucleophilic Substitution reagent1->process reagent2 4-Hydroxybenzyl thiol reagent2->process conditions Base (e.g., NaOH) Inert Atmosphere conditions->process product This compound process->product

Figure 2. Synthetic workflow for this compound.
Biological Signaling Context: HDAC Inhibition

This compound is a known inhibitor of Histone Deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes, such as tumor suppressor genes.

G cluster_0 Normal Cell Regulation cluster_1 Effect of this compound HDAC HDAC Active Deacetylation Deacetylation HDAC->Deacetylation Enzyme Histones Acetylated Histones Histones->Deacetylation Substrate Chromatin_Compacted Compacted Chromatin Deacetylation->Chromatin_Compacted Repression Transcriptional Repression Chromatin_Compacted->Repression Compound This compound HDAC_Inhibited HDAC Inhibited Compound->HDAC_Inhibited Inhibits Histones_Hyper Hyperacetylated Histones Chromatin_Open Open Chromatin Histones_Hyper->Chromatin_Open Activation Gene Transcription (e.g., Tumor Suppressors) Chromatin_Open->Activation

Figure 3. Signaling pathway of HDAC inhibition.

Conclusion

The chemical structure of this compound is unequivocally confirmed through the combined application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The spectroscopic data are fully consistent with a symmetrical molecule composed of two p-hydroxybenzyl units joined by a thioether linkage. This foundational structural knowledge is crucial for the rational design of new analogs and for elucidating the molecular basis of its promising therapeutic activities.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bis-(4-hydroxybenzyl)sulfide, a molecule of significant interest in pharmacological research. This document details the spectral characteristics, experimental protocols for data acquisition, and visual representations of its key biological mechanisms.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data for this compound.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolvent
Aromatic (ortho to -CH₂S)~7.10Doublet~8.5DMSO-d₆
Aromatic (ortho to -OH)~6.68Doublet~8.5DMSO-d₆
Methylene (-CH₂-)~3.85SingletN/ADMSO-d₆
Hydroxyl (-OH)~9.25SingletN/ADMSO-d₆

Table 2: ¹³C NMR Spectral Data for this compound [1]

Carbon AssignmentChemical Shift (δ) ppmSolvent
Methylene (-CH₂-)~37.5DMSO-d₆
Aromatic CH (ortho to -OH)~115.1DMSO-d₆
Aromatic C (quaternary, attached to -OH)~155.8DMSO-d₆
Aromatic CH (ortho to -CH₂S)~130.3DMSO-d₆
Aromatic C (quaternary, attached to -CH₂S)~128.5DMSO-d₆
Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Table 3: Electron Ionization Mass Spectrometry (EIMS) Data for this compound

m/zRelative Intensity (%)Fragment
24635[M]⁺ (Molecular Ion)
20015[M - CH₂S]⁺
107100[HO-C₆H₄-CH₂]⁺

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific data. The following sections outline the protocols for the NMR and mass spectrometry analyses of this compound.

NMR Spectroscopy Protocol

Instrumentation: A Bruker AMX 400 spectrometer (or equivalent) is utilized for acquiring NMR spectra.[2]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.0 s

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

Instrumentation: A GC-MS system, such as an HP 5890 series II plus GC coupled to an HP 5972 series Mass Selective Detector, is used for EIMS analysis.[2]

Sample Introduction:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Inject an appropriate volume (e.g., 1 µL) into the gas chromatograph.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This fragmentation pattern is then compared with known fragmentation mechanisms to confirm the structure of the compound.

Visualized Mechanisms and Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were created using the DOT language.

cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_bioassay Biological Assays Plant_Material Plant Material (e.g., Gastrodia elata) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H and ¹³C) Pure_Compound->NMR MS Mass Spectrometry (EIMS) Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation HDAC_Assay HDAC Inhibition Assay Structure_Elucidation->HDAC_Assay Tyrosinase_Assay Tyrosinase Inhibition Assay Structure_Elucidation->Tyrosinase_Assay Biological_Activity Confirmation of Biological Activity HDAC_Assay->Biological_Activity Tyrosinase_Assay->Biological_Activity

Caption: Experimental workflow for the isolation and characterization of this compound.

Tyrosinase Tyrosinase Active Site (with Copper Ions) Inhibition Inhibition of Melanin Synthesis Tyrosinase->Inhibition Leads to BHBS This compound BHBS->Tyrosinase Binds to Chelation Chelation of Copper Ions by Sulfur Atom BHBS->Chelation Chelation->Tyrosinase

Caption: Mechanism of tyrosinase inhibition by this compound.

HDAC Histone Deacetylase (HDAC) Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates BHBS This compound BHBS->HDAC Inhibits Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription Apoptosis Tumor Cell Apoptosis Gene_Transcription->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound.

References

Spectroscopic and Mechanistic Insights into Bis-(4-hydroxybenzyl)sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring organosulfur compound, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth analysis of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and characterization. Furthermore, this document elucidates the compound's mechanisms of action as a potent inhibitor of both histone deacetylase (HDAC) and tyrosinase, offering valuable insights for researchers in oncology and dermatology. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented, alongside visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a symmetrical molecule consisting of two 4-hydroxybenzyl groups linked by a sulfide (B99878) bridge. It has been isolated from natural sources such as the rhizomes of Gastrodia elata and the roots of Pleuropterus ciliinervis.[1][2] The compound exhibits a range of biological effects, most notably as an inhibitor of histone deacetylase (HDAC) and tyrosinase, making it a promising candidate for therapeutic development in cancer and hyperpigmentation disorders.[2][3] This guide serves as a comprehensive resource for the scientific community, detailing the analytical techniques required for its characterization and the molecular pathways underlying its biological functions.

Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections summarize the key spectroscopic data and provide the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1H9.28s-Phenolic OH
7.09d8.5Aromatic CH (ortho to OH)
6.68d8.5Aromatic CH (ortho to CH2S)
3.51s-Methylene (-CH2-)
13C155.8--Aromatic C-OH
130.1--Aromatic CH (ortho to CH2S)
129.5--Aromatic C-CH2S
115.0--Aromatic CH (ortho to OH)
37.5--Methylene (-CH2-)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required compared to 1H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for this compound

Vibrational ModeFrequency Range (cm-1)IntensityDescription
O-H Stretch3200-3600Broad, StrongPhenolic hydroxyl group
C-H Stretch (Aromatic)3000-3100Medium, SharpAromatic C-H bonds
C-H Stretch (Aliphatic)2850-2960MediumMethylene (-CH2-) group
C=C Stretch (Aromatic)1500-1600StrongPhenyl rings
C-O Stretch (Phenolic)1200-1300StrongPhenolic C-O bond
C-S Stretch600-800WeakCarbon-sulfur bond

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (relative abundance, %)Assignment
[M]+•246 (35)Molecular Ion
[M - H2O]+•228 (10)Loss of water
[M - C7H7O]+139 (20)Cleavage of one benzyl-sulfur bond
[C7H7O]+107 (100)4-Hydroxybenzyl cation (base peak)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and deduce the structure from the fragmentation pattern.

Synthesis of this compound

While this compound can be isolated from natural sources, chemical synthesis provides a more controlled and scalable route for its production. A common laboratory synthesis involves the nucleophilic substitution reaction between a 4-hydroxybenzyl halide and a sulfur source.[2]

Experimental Protocol: Chemical Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzyl alcohol in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add sodium sulfide nonahydrate to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxybenzyl_Alcohol 4-Hydroxybenzyl_Alcohol Reaction_in_Ethanol Reaction in Ethanol (Reflux) 4-Hydroxybenzyl_Alcohol->Reaction_in_Ethanol Sodium_Sulfide Sodium_Sulfide Sodium_Sulfide->Reaction_in_Ethanol Work-up_and_Purification Work-up and Purification Reaction_in_Ethanol->Work-up_and_Purification This compound This compound Work-up_and_Purification->this compound

Caption: Synthetic workflow for this compound.

Mechanisms of Biological Activity

This compound exerts its biological effects through the inhibition of key enzymes involved in cellular regulation and pigment production.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. Aberrant HDAC activity is often associated with cancer. This compound has been identified as a potent inhibitor of HDACs, with an IC50 value of 1.43 µM.[2] By inhibiting HDACs, the compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

G This compound This compound HDAC HDAC This compound->HDAC inhibition Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Effects

Caption: HDAC inhibition pathway by this compound.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway. Overactivity of tyrosinase can lead to hyperpigmentation disorders. This compound is a potent competitive inhibitor of mushroom tyrosinase, with an IC50 value of 0.53 µM.[3] The proposed mechanism of inhibition involves the sulfur atom of the compound chelating the copper ions in the active site of the enzyme, thereby blocking its catalytic activity. This prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.

G This compound This compound Tyrosinase Tyrosinase (Copper-containing) This compound->Tyrosinase inhibition (chelation of Cu2+) L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Tyrosinase inhibition pathway by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties, synthesis, and biological mechanisms of this compound. The detailed data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the study and application of this promising natural product. The elucidation of its inhibitory actions on HDAC and tyrosinase opens avenues for the development of novel therapeutics for a range of diseases. Further research into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

The Mechanism of Action of Bis-(4-hydroxybenzyl)sulfide as a Potent Tyrosinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring sulfur-containing compound, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways. This compound acts as a strong competitive inhibitor of mushroom tyrosinase, with evidence suggesting a direct interaction with the copper ions in the enzyme's active site. Furthermore, it demonstrates significant anti-melanogenic effects in cellular and in vivo models, partly through the suppression of the Microphthalmia-associated transcription factor (MITF) signaling pathway. This guide serves as a comprehensive resource for researchers in dermatology, cosmetology, and pharmacology engaged in the development of novel skin lightening agents and treatments for hyperpigmentation disorders.

Introduction

Melanogenesis, the process of melanin synthesis, is primarily regulated by the enzyme tyrosinase (EC 1.14.18.1).[1] Dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and solar lentigines. Consequently, the inhibition of tyrosinase is a principal strategy in the development of depigmenting agents. This compound, a compound isolated from the rhizomes of Gastrodia elata, has demonstrated remarkable inhibitory potency against tyrosinase, surpassing that of commonly used agents like kojic acid.[2][3] This document elucidates the molecular mechanisms underpinning its inhibitory action.

Mechanism of Action

Competitive Inhibition of Tyrosinase

This compound functions as a strong, competitive inhibitor of mushroom tyrosinase.[2][4] This mode of inhibition indicates that the compound reversibly binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and undergoing catalysis. The competitive nature of the inhibition has been established through kinetic studies.[1][2]

Chelation of Copper Ions

The active site of tyrosinase contains two essential copper ions that are crucial for its catalytic activity.[5] Molecular modeling and docking studies have revealed that the sulfur atom of this compound plays a pivotal role in its inhibitory mechanism.[2][4] It is proposed that the sulfur atom directly coordinates with the two copper ions, effectively chelating them and abolishing the enzyme's catalytic function.[1][5] This direct interaction with the copper ions is a key feature of its potent inhibitory effect. The importance of the sulfur atom is underscored by the significantly reduced inhibitory activity of an ether-linked analog of this compound.[3]

Structure-Activity Relationship

The potent anti-tyrosinase activity of this compound is also critically dependent on its phenolic hydroxyl groups. Structure-activity relationship studies have shown that analogs lacking these hydroxyl groups exhibit a dramatic loss of function, with IC50 values increasing by several orders of magnitude.[5] These hydroxyl groups are thought to be essential for the correct orientation and binding of the inhibitor within the enzyme's active site.[5]

Downregulation of the MITF Signaling Pathway

Beyond direct enzyme inhibition, this compound also exerts its anti-melanogenic effects at the cellular level by modulating key regulatory pathways. It has been shown to suppress the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenesis-related gene expression.[5] By downregulating MITF, this compound leads to a decreased transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), all of which are essential for melanin synthesis.[5]

Quantitative Data

The inhibitory potency of this compound against tyrosinase and its effects on melanin production have been quantified in several studies. The key parameters are summarized in the tables below.

Table 1: In Vitro Tyrosinase Inhibition Data

ParameterValueEnzyme SourceReference
IC500.53 µMMushroom[2][4]
Ki58 ± 6 nMMushroom[2][4]
Inhibition TypeCompetitiveMushroom[1][2]

Table 2: Cellular Anti-Melanogenesis Data

ParameterConcentrationEffectCell LineReference
Melanin Content50 µM20% reductionHuman Normal Melanocytes[2][4]
Cell Viability50 µMNo significant toxicityHuman Normal Melanocytes[2][4]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the in vitro inhibitory effect of this compound on the enzymatic activity of mushroom tyrosinase, with L-DOPA as the substrate.

Materials:

  • Mushroom tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer.

  • Prepare a stock solution of L-DOPA in sodium phosphate buffer. This should be made fresh for each experiment.

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (this compound at various concentrations)

    • Mushroom tyrosinase solution

  • Include control wells containing the enzyme but no inhibitor, and blank wells with no enzyme.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes to monitor the formation of dopachrome.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in a cell-based model, typically using B16F10 murine melanoma cells or human melanocytes.

Materials:

  • B16F10 melanoma cells (or other suitable melanocyte cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • Microplate reader

Procedure:

  • Seed the B16F10 cells in a multi-well plate and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding the lysis buffer to each well.

  • Incubate the plate at a higher temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin granules.

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

  • In a parallel plate, determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the melanin content.

  • The melanin content is expressed as a percentage of the control (untreated or vehicle-treated cells).

Visualizations

Mechanism_of_Action cluster_enzyme Tyrosinase Active Site cluster_chelation Chelation Detail Cu1 Cu2+ Cu2 Cu2+ Inhibitor This compound (Sulfur atom) Inhibitor->Cu1 Chelates Inhibitor->Cu2 Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Inhibitor->Enzyme_Inhibitor Competitively binds to active site Substrate L-Tyrosine / L-DOPA Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate Binds to active site Product Dopaquinone (Melanin Precursor) Enzyme_Substrate->Product Catalysis No_Product No_Product Enzyme_Inhibitor->No_Product Inhibition of Melanin Synthesis

Caption: Competitive inhibition of tyrosinase by this compound.

MITF_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Transcription TYR_gene Tyrosinase Gene MITF->TYR_gene Induces Expression TRP1_gene TRP-1 Gene MITF->TRP1_gene Induces Expression TRP2_gene TRP-2 Gene MITF->TRP2_gene Induces Expression Inhibitor This compound Inhibitor->MITF Suppresses

Caption: Suppression of the MITF signaling pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay start_invitro Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Incubate Components in 96-well Plate start_invitro->incubation readout_invitro Measure Absorbance (475 nm) over time incubation->readout_invitro analysis_invitro Calculate % Inhibition and IC50 readout_invitro->analysis_invitro start_cellular Seed and Culture B16F10 Cells treatment Treat Cells with This compound start_cellular->treatment lysis Lyse Cells and Solubilize Melanin treatment->lysis readout_cellular Measure Absorbance (405 nm) lysis->readout_cellular normalization Normalize to Protein Content readout_cellular->normalization analysis_cellular Determine Reduction in Melanin Content normalization->analysis_cellular

Caption: General experimental workflow for tyrosinase inhibition and melanin content assays.

References

Unveiling the Epigenetic Potential: A Technical Guide to the HDAC Inhibitory Mechanism of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a sulfur-containing natural product, has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental procedures. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising epigenetic modulator.

Introduction to Histone Deacetylases and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer, making HDACs attractive therapeutic targets. HDAC inhibitors interfere with this process, leading to hyperacetylation of histones, chromatin relaxation, and the reactivation of tumor suppressor genes.

This compound has emerged as a novel natural compound with demonstrated HDAC inhibitory activity, positioning it as a candidate for further investigation in cancer therapy and other diseases where HDAC dysregulation is a contributing factor.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against HDAC enzymes and its anti-proliferative effects on cancer cell lines have been quantified in preclinical studies. The available data is summarized below for comparative analysis.

Parameter Value Assay Type Cell Line/Enzyme Source Reference
IC50 1.43 µMHDAC Enzyme InhibitionHeLa Nuclear ExtractSon et al., 2007
GI50 7.65 µMGrowth InhibitionPC-3 (Prostate Cancer)Son et al., 2007
GI50 1.45 µMGrowth InhibitionMDA-MB-231 (Breast Cancer)Son et al., 2007
GI50 >10 µMGrowth InhibitionA549 (Lung Cancer)Son et al., 2007
GI50 >10 µMGrowth InhibitionHCT-15 (Colon Cancer)Son et al., 2007
GI50 >10 µMGrowth InhibitionSK-OV-3 (Ovarian Cancer)Son et al., 2007

Mechanism of Action: Current Understanding

The precise mechanism by which this compound inhibits HDACs is not yet fully elucidated. The primary study on its HDAC inhibitory activity utilized a crude nuclear extract from HeLa cells, which contains a mixture of various HDAC isoforms.[1] Therefore, the specific HDAC isoform(s) targeted by this compound remain unknown.

The general mechanism of HDAC inhibition involves the binding of the inhibitor to the active site of the enzyme, typically chelating the zinc ion that is essential for catalysis. This prevents the substrate (acetylated lysine) from accessing the active site, thereby inhibiting the deacetylation reaction.

Below is a generalized signaling pathway illustrating the consequence of HDAC inhibition.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HDAC HDAC Histone Acetylated Histone HDAC->Histone Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) TSG Tumor Suppressor Genes Open_Chromatin->TSG Gene Expression Apoptosis Apoptosis TSG->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Differentiation Differentiation TSG->Differentiation Inhibitor This compound Inhibitor->HDAC Inhibition

Figure 1: Generalized signaling pathway of HDAC inhibition leading to cellular effects.

Note: As of the latest literature review, no molecular docking or structural studies have been published to illustrate the specific binding mode of this compound with any HDAC isoform.

Detailed Experimental Protocols

The following protocol for the in vitro HDAC inhibition assay is based on the methodology described in the primary literature.[1]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.

Materials:

  • HeLa cell nuclear extract (as a source of HDAC enzymes)

  • Fluor de Lys™ Substrate (Biomol, or equivalent)

  • Fluor de Lys™ Developer (Biomol, or equivalent)

  • Assay buffer (e.g., Tris-based buffer, pH 8.0)

  • This compound (test compound)

  • Control inhibitor (e.g., Trichostatin A or SAHA)

  • 96-well black microplates

  • Microplate spectrofluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Reaction Setup: In a 96-well black microplate, add the following components in the specified order:

    • Assay buffer

    • HeLa nuclear extract (the amount should be optimized to yield a robust signal)

    • This compound at various concentrations (or control inhibitor/vehicle).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding the Fluor de Lys™ Substrate to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Development: Stop the reaction by adding the Fluor de Lys™ Developer to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence using a microplate spectrofluorometer with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Compound) B Dispense Reagents into 96-well Plate (Enzyme + Compound/Control) A->B C Pre-incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C (Enzymatic Reaction) D->E F Add Developer Solution E->F G Incubate at Room Temperature F->G H Measure Fluorescence (Ex: 360 nm, Em: 460 nm) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Figure 2: Experimental workflow for the in vitro HDAC inhibition assay.

Future Directions and Conclusion

This compound has been identified as a natural compound with potent HDAC inhibitory activity. The available data suggests its potential as a lead compound for the development of novel anti-cancer agents. However, several key areas require further investigation to fully understand its therapeutic potential:

  • HDAC Isoform Selectivity: Determining the specific HDAC isoforms inhibited by this compound is crucial for understanding its biological effects and potential side-effect profile.

  • Molecular Modeling and Structural Biology: Elucidating the binding mode of this compound within the active site of its target HDAC isoform(s) through computational and structural studies will be invaluable for structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the anti-tumor efficacy, pharmacokinetic properties, and safety profile of this compound in animal models is a necessary next step in its preclinical development.

  • Mechanism of Anti-proliferative Action: Further studies are needed to delineate the downstream cellular pathways affected by this compound-mediated HDAC inhibition that contribute to its anti-proliferative effects.

References

The Neuroprotective Potential of Bis-(4-hydroxybenzyl)sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a sulfur-containing phenolic compound isolated from the traditional medicinal herbs Gastrodia elata and Pleuropterus ciliinervis, has emerged as a promising candidate for neuroprotective therapies. In vitro evidence demonstrates its ability to potently inhibit neuronal apoptosis. While direct in-vivo studies on the isolated compound are limited, research on extracts of Gastrodia elata, rich in this and structurally related compounds, suggests multifaceted neuroprotective mechanisms. These mechanisms include the modulation of key signaling pathways, mitigation of oxidative stress, and attenuation of neuroinflammatory processes. This technical guide provides a comprehensive overview of the current state of knowledge on the neuroprotective properties of this compound, including quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health burden. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with pleiotropic effects. Natural products have historically been a rich source of bioactive compounds with neuroprotective potential. This compound, a symmetrical sulfide (B99878) derivative of 4-hydroxybenzyl alcohol, has been identified as a key active constituent in plants used for centuries in traditional medicine to treat neurological ailments. This document aims to consolidate the existing scientific data on the neuroprotective properties of this compound, providing a technical resource for the scientific community.

Quantitative Data on Neuroprotective Efficacy

The primary quantitative data available for the neuroprotective effects of this compound comes from in-vitro studies on neuronal-like cell lines. The following table summarizes the key efficacy data point.

Table 1: In Vitro Neuroprotective Efficacy of this compound

Cell LineNeurotoxic InsultAssayEndpointEfficacy (EC₅₀)Reference
PC12Serum DeprivationApoptosis AssayPrevention of Apoptosis7.20 µM[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Implicated Signaling Pathways in Neuroprotection

While direct studies on the signaling pathways modulated by isolated this compound are not extensively available, research on Gastrodia elata extracts, where this compound is a major active component, points towards the involvement of several critical neuroprotective pathways. It is hypothesized that this compound contributes significantly to the observed effects through these mechanisms.

Adenosine (B11128) A₂A Receptor (A₂A-R) - cAMP/PKA/CREB Pathway

Extracts of Gastrodia elata have been shown to exert neuroprotective effects by targeting the adenosine A₂A receptor.[2] Activation of this receptor initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB acts as a transcription factor, promoting the expression of pro-survival genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHBS This compound A2AR Adenosine A2A Receptor BHBS->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB ProSurvival Pro-survival Genes (e.g., Bcl-2) pCREB->ProSurvival Promotes Transcription Neuroprotection Neuroprotection ProSurvival->Neuroprotection Leads to

Caption: Proposed A₂A-R/cAMP/PKA/CREB signaling pathway for this compound.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway is a critical regulator of apoptosis. Extracts of Gastrodia elata have been demonstrated to protect neuronal cells by suppressing the JNK pathway.[1] It is plausible that this compound contributes to this effect by inhibiting the phosphorylation and activation of JNK, thereby preventing the downstream activation of pro-apoptotic proteins.

G Stress Neuronal Stress (e.g., Serum Deprivation) JNK_pathway JNK Pathway Activation Stress->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis BHBS This compound BHBS->JNK_pathway Inhibits Neuroprotection Neuroprotection

Caption: Inhibition of the JNK-mediated apoptotic pathway by this compound.

Experimental Protocols

The following are generalized protocols for key in-vitro experiments to assess the neuroprotective properties of this compound. These should be optimized for specific experimental conditions.

In Vitro Neuroprotection Assay using PC12 Cells

This protocol is based on the methods used to evaluate the neuroprotective effects of Gastrodia elata extracts, from which this compound was identified as an active component.

Objective: To determine the protective effect of this compound against serum deprivation-induced apoptosis in PC12 cells.

Materials:

  • PC12 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Hoechst 33342 stain

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Induction of Apoptosis: After 24 hours, replace the culture medium with serum-free DMEM to induce apoptosis.

  • Treatment: Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in serum-free DMEM. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assessment (Hoechst Staining):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and stain with Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture PC12 Cells Plate Plate Cells in 96-well plate Culture->Plate Induce Induce Apoptosis (Serum Deprivation) Plate->Induce Treat Treat with this compound Induce->Treat Incubate Incubate for 48h Treat->Incubate MTT MTT Assay (Cell Viability) Incubate->MTT Hoechst Hoechst Staining (Apoptosis) Incubate->Hoechst

Caption: Experimental workflow for in vitro neuroprotection assay.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the A₂A-R/cAMP/PKA/CREB and JNK pathways.

Materials:

  • PC12 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Culture and treat PC12 cells with this compound as described in the neuroprotection assay protocol.

  • Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Potential Mechanisms of Action: Antioxidant and Anti-inflammatory Effects

While direct experimental data for this compound is limited, its structural similarity to other phenolic compounds and its origin from Gastrodia elata suggest potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Phenolic compounds are known to exert antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes. It is hypothesized that this compound may reduce oxidative stress in neuronal cells by:

  • Directly scavenging reactive oxygen species (ROS).

  • Upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), potentially through the activation of the Nrf2-ARE pathway.

Anti-inflammatory Activity

Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegeneration. Extracts from Gastrodia elata have been shown to modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3] this compound may contribute to these anti-inflammatory effects by:

  • Inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Suppressing the activation of pro-inflammatory signaling pathways like NF-κB.

Conclusion and Future Directions

This compound has demonstrated clear neuroprotective potential in vitro, specifically in preventing neuronal apoptosis. The compound's association with the neuroprotective herb Gastrodia elata and its chemical structure suggest a multi-target mechanism of action that likely includes modulation of critical signaling pathways, as well as antioxidant and anti-inflammatory effects.

To advance the development of this compound as a therapeutic agent, future research should focus on:

  • In-depth elucidation of the specific signaling pathways directly modulated by the isolated compound.

  • Comprehensive in-vitro studies to quantify its effects on markers of oxidative stress and neuroinflammation in relevant neuronal and glial cell models.

  • In-vivo studies in animal models of neurodegenerative diseases to evaluate its efficacy, determine optimal dosing, and assess its pharmacokinetic and safety profiles.

  • Structure-activity relationship studies to identify more potent and drug-like derivatives.

The information compiled in this guide provides a solid foundation for these future investigations, highlighting this compound as a compelling lead compound in the quest for novel neuroprotective therapies.

References

Unraveling the Multi-Target Biological Activity of Bis-(4-hydroxybenzyl)sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bis-(4-hydroxybenzyl)sulfide, a symmetrical sulfide-containing phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of its multi-target biological effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Quantitative Data on Biological Activities

The multifaceted biological profile of this compound is underscored by its potent activity against various molecular targets. The following tables summarize the key quantitative data from published studies, offering a comparative overview of its efficacy.

Table 1: Enzyme Inhibition and Anti-proliferative Activity

Target/AssayCell Line/SystemMeasurementValueReference
Tyrosinase InhibitionMushroom TyrosinaseIC500.53 µM[1][2][3]
Mushroom TyrosinaseKi58 ± 6 nM[2][3]
Histone Deacetylase (HDAC) InhibitionEnzyme AssayIC501.43 µM
Growth InhibitionMDA-MB-231 (Breast Cancer)GI501.45 µM
PC-3 (Prostate Cancer)GI507.65 µM
A549 (Lung Cancer)GI50> 10 µM
HCT15 (Colon Cancer)GI50> 10 µM
SK-OV-3 (Ovarian Cancer)GI50> 10 µM
SK-MEL-2 (Melanoma)GI50> 10 µM

Table 2: Neuroprotective and Other Biological Activities

ActivityCell Line/SystemMeasurementValueReference
Neuroprotection (Anti-apoptosis)PC12 cellsEC507.20 µM
Melanin (B1238610) Content ReductionHuman Normal Melanocytes-20% reduction at 50 µM[2][3]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily through direct enzyme inhibition and potentially by acting as a hydrogen sulfide (B99878) (H₂S) donor.

Direct Enzyme Inhibition

1. Tyrosinase Inhibition: this compound is a potent competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] Molecular modeling studies suggest that the sulfur atom of the compound coordinates with the copper ions in the active site of tyrosinase, thereby inhibiting its catalytic activity.[2][3] This mechanism is crucial for its anti-melanogenesis and skin-whitening properties.

Tyrosinase_Inhibition This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits DOPA DOPA DOPAquinone DOPAquinone DOPA->DOPAquinone Tyrosinase Melanin Melanin DOPAquinone->Melanin Further reactions

Mechanism of Tyrosinase Inhibition

2. Histone Deacetylase (HDAC) Inhibition: The compound has been identified as an inhibitor of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression, which can contribute to its anti-cancer effects.

HDAC_Inhibition This compound This compound HDAC HDAC This compound->HDAC Inhibits Acetylated Histones Acetylated Histones Deacetylated Histones Deacetylated Histones Acetylated Histones->Deacetylated Histones HDAC Gene Expression Gene Expression Acetylated Histones->Gene Expression Promotes

Mechanism of HDAC Inhibition
Hydrogen Sulfide (H₂S) Donor Activity

The sulfide bridge in this compound suggests its potential to act as a hydrogen sulfide (H₂S) donor. H₂S is a gaseous signaling molecule with pleiotropic effects, including anti-inflammatory, antioxidant, and neuroprotective activities. The broader biological effects of this compound may be mediated, at least in part, through the release of H₂S and the subsequent modulation of various signaling pathways.

1. Anti-Inflammatory Effects: H₂S is known to modulate inflammatory responses by interfering with key signaling pathways such as the NF-κB pathway. It can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Anti_Inflammatory_Pathway This compound This compound H2S H2S This compound->H2S Releases NF-kB Pathway NF-kB Pathway H2S->NF-kB Pathway Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Induces Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Promotes Neuroprotective_Pathway This compound This compound H2S H2S This compound->H2S Releases PI3K/Akt Pathway PI3K/Akt Pathway H2S->PI3K/Akt Pathway Activates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) PI3K/Akt Pathway->Anti-apoptotic Proteins (e.g., Bcl-2) Upregulates Neuronal Survival Neuronal Survival Anti-apoptotic Proteins (e.g., Bcl-2)->Neuronal Survival Promotes Tyrosinase_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Tyrosinase, L-DOPA, Test Compound Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Formation of DOPAchrome Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition Compare with control MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance HDAC_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate HDAC enzyme, Substrate, Test Compound Develop Signal Develop Signal Incubate->Develop Signal Add Developer Measure Fluorescence Measure Fluorescence Develop Signal->Measure Fluorescence

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to characterize the biological activities of Bis-(4-hydroxybenzyl)sulfide. This compound, isolated from sources like Gastrodia elata, has demonstrated multiple biological functions, including enzyme inhibition and neuroprotection.[1][2][3]

Summary of Quantitative Data

The following table summarizes the reported in vitro activities of this compound across different assays.

Assay TypeTarget/Cell LineParameterValueReference(s)
Tyrosinase InhibitionMushroom TyrosinaseIC₅₀0.53 µM[1][3]
Tyrosinase InhibitionMushroom TyrosinaseKᵢ58 ± 6 nM[1][3]
Histone Deacetylase (HDAC) InhibitionHeLa Cell Nuclear ExtractGI₅₀7.65 µM[4]
CytotoxicityMDA-MB-231 (Breast Cancer)-Most sensitive cell line[4][5]
NeuroprotectionPC12 Cells (Serum Deprivation)EC₅₀7.20 µM[2]
Adenosine A₂ₐ Receptor Binding-IC₅₀42.90 µM[2]
Adenosine A₂ₐ Receptor Binding-Kᵢ24.10 µM[2]
Melanin (B1238610) Content ReductionHuman Normal Melanocytes-~20% reduction at 50 µM[3][6]

Tyrosinase Inhibition Assay

This protocol is designed to evaluate the inhibitory effect of this compound on mushroom tyrosinase activity, a key enzyme in melanin biosynthesis.[1][3][7]

Experimental Protocol

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of final assay concentrations.

    • Prepare a stock solution of kojic acid in DMSO for use as a positive control.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, this compound solution at various concentrations, and mushroom tyrosinase solution.

    • Control wells (enzyme activity): Add phosphate buffer, DMSO (vehicle control), and mushroom tyrosinase solution.

    • Blank wells (background): Add phosphate buffer and L-DOPA solution.

    • Positive control wells: Add phosphate buffer, kojic acid solution, and mushroom tyrosinase solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells except the blank.

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required for 50% inhibition).

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Tyrosinase Solution S1 Add Reagents to Wells: - Test (Compound + Enzyme) - Control (Vehicle + Enzyme) - Blank (Substrate only) P1->S1 P2 Prepare L-DOPA Solution R2 Add L-DOPA to Initiate Reaction P2->R2 P3 Prepare this compound Dilutions P3->S1 P4 Prepare Kojic Acid (Control) P4->S1 R1 Pre-incubate Plate S1->R1 R1->R2 R3 Measure Absorbance at 475 nm R2->R3 A1 Calculate Reaction Rates R3->A1 A2 Determine % Inhibition A1->A2 A3 Calculate IC50 Value A2->A3 G cluster_pathway HDAC Inhibition Pathway Histone Acetylated Histone Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone HDAC Gene_Repression Chromatin Condensation & Gene Repression Deacetylated_Histone->Gene_Repression HDAC HDAC Enzyme Gene_Expression Chromatin Relaxation & Gene Expression HDAC->Gene_Expression Inhibition allows BHBS This compound BHBS->HDAC G cluster_logic Neuroprotection Assay Logic Serum_Deprivation Serum Deprivation Apoptosis PC12 Cell Apoptosis Serum_Deprivation->Apoptosis Cell_Survival Increased Cell Survival Apoptosis->Cell_Survival BHBS This compound BHBS->Apoptosis

References

Application Notes and Protocols for Cell Culture Studies Using Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring organosulfur compound isolated from plants such as Pleuropterus ciliinervis and Gastrodia elata, has garnered significant interest in biomedical research.[1][2] This small molecule exhibits a range of biological activities, including anti-cancer, anti-melanogenic, and enzyme inhibitory effects, making it a valuable tool for researchers in oncology, dermatology, and chemical biology. These application notes provide a comprehensive overview of the in vitro applications of this compound, detailed experimental protocols, and a summary of its known mechanisms of action.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms:

  • Enzyme Inhibition: It is a potent inhibitor of both mushroom tyrosinase and histone deacetylase (HDAC).[1] The inhibition of tyrosinase is attributed to the chelation of copper ions in the enzyme's active site by the sulfur atom of the compound.[1][2] Its HDAC inhibitory activity contributes to its anti-proliferative effects in cancer cells.[3]

  • Anti-Proliferative Activity: The compound has demonstrated growth inhibitory activity against various human tumor cell lines.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibitory MetricValueSource
Mushroom TyrosinaseIC₅₀0.53 µM[1][2]
Mushroom TyrosinaseKᵢ58 nM[2]
Histone Deacetylase (HDAC)IC₅₀1.43 µM[1]

Table 2: Anti-Proliferative Activity (GI₅₀)

Cell LineCancer TypeGI₅₀ ValueSource
MDA-MB-231Breast Cancer1.45 µM[1]
PC-3Prostate Cancer7.65 µM[1][3]

Table 3: Anti-Melanogenesis Effect

Cell LineTreatment ConcentrationEffectSource
Human normal melanocytes50 µM20% reduction in melanin (B1238610) content[2]

Experimental Protocols

Herein are detailed protocols for key experiments involving this compound in cell culture.

Protocol 1: Assessment of Anti-Proliferative Activity using MTT Assay

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: Melanin Content Assay in Melanocytes

This protocol describes how to measure the effect of this compound on melanin production in melanocytes.

Materials:

  • Human normal melanocytes

  • Melanocyte growth medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., 1 N NaOH)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanocytes in 6-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., up to 50 µM) in fresh medium for 72 hours.[2] Include a vehicle control.

  • Cell Lysis: After incubation, wash the cells with PBS and harvest them. Lyse the cell pellets in 1 N NaOH at 80°C for 1 hour.

  • Melanin Measurement: Measure the absorbance of the lysates at 405 nm using a microplate reader.

  • Data Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein amount.

  • Analysis: Express the melanin content as a percentage of the vehicle-treated control.

Protocol 3: In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol provides a method to assess the inhibitory effect of this compound on HDAC enzyme activity.

Materials:

  • Commercial HDAC activity assay kit (colorimetric or fluorometric)

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme

  • This compound

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • 96-well plate compatible with the assay kit

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer provided with the kit.

  • Assay Reaction: In a 96-well plate, add the HDAC substrate, HeLa nuclear extract (or purified HDAC), and the various concentrations of this compound. Include a no-inhibitor control and a positive control (TSA or SAHA).

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's instructions (typically 30-60 minutes).

  • Development: Add the developer solution provided in the kit to each well. This solution will react with the deacetylated substrate to produce a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound compared to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows associated with this compound.

G cluster_0 Tyrosinase Inhibition BHBS This compound BHBS->Inhibition Tyrosinase Tyrosinase (Active Site with Cu2+) Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Inhibition->Tyrosinase

Caption: Mechanism of tyrosinase inhibition by this compound.

G cluster_1 HDAC Inhibition and Anti-Cancer Effect BHBS This compound BHBS->Inhibition1 HDAC Histone Deacetylase (HDAC) Histones Acetylated Histones HDAC->Histones Deacetylates Gene Gene Transcription (Tumor Suppressor Genes) Histones->Gene Promotes Gene->Inhibition2 Proliferation Cancer Cell Proliferation Inhibition1->HDAC Inhibition2->Proliferation

Caption: HDAC inhibition pathway leading to anti-proliferative effects.

G start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate GI50) read->analyze

References

Application Notes: Anti-proliferative Activity of Bis-(4-hydroxybenzyl)sulfide on MDA-MB-231 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-(4-hydroxybenzyl)sulfide is a sulfur-containing organic compound that has demonstrated potential as an anti-cancer agent. This document provides an overview of its anti-proliferative effects on the MDA-MB-231 human breast cancer cell line, a model for triple-negative breast cancer (TNBC). Research has indicated that this compound exhibits growth inhibitory activity against these cells, suggesting its potential for further investigation in cancer therapeutics.[1] One of the identified mechanisms of action for this compound is the inhibition of histone deacetylase (HDAC).[1]

Target Audience: These notes and protocols are intended for researchers, scientists, and drug development professionals investigating novel anti-cancer compounds.

Data Presentation

The following tables represent typical quantitative data obtained from in vitro studies on the anti-proliferative effects of this compound on MDA-MB-231 cells.

Table 1: Cell Viability (IC50) of this compound on MDA-MB-231 Cells

Treatment DurationIC50 Value (µM)
24 hours85.6
48 hours52.3
72 hours28.9

Note: The data presented are representative examples and may not reflect the exact values from a specific study.

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (48-hour treatment)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO)45.2 ± 3.130.5 ± 2.524.3 ± 2.81.2 ± 0.3
This compound (25 µM)58.7 ± 4.220.1 ± 1.921.2 ± 2.15.8 ± 0.9
This compound (50 µM)65.3 ± 3.815.4 ± 1.519.3 ± 1.912.6 ± 1.5

Note: The data presented are representative examples and may not reflect the exact values from a specific study.

Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells (48-hour treatment)

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Control (DMSO)96.3 ± 2.52.1 ± 0.41.6 ± 0.3
This compound (25 µM)85.4 ± 3.18.9 ± 1.15.7 ± 0.8
This compound (50 µM)72.1 ± 4.515.2 ± 1.812.7 ± 1.5

Note: The data presented are representative examples and may not reflect the exact values from a specific study.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture and Maintenance

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for In Vitro Analysis

G cluster_setup Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start MDA-MB-231 Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat viability Cell Viability (MTT) treat->viability cycle Cell Cycle Analysis treat->cycle apoptosis Apoptosis Assay treat->apoptosis ic50 IC50 Calculation viability->ic50 cycle_dist Cell Cycle Distribution cycle->cycle_dist apop_quant Apoptosis Quantification apoptosis->apop_quant

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Proposed Signaling Pathway of this compound in MDA-MB-231 Cells

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound hdac HDAC Inhibition compound->hdac p21 p21/p27 Upregulation hdac->p21 cyclin Cyclin D1/E1 Downregulation hdac->cyclin bcl2 Bcl-2 Downregulation hdac->bcl2 bax Bax Upregulation hdac->bax g1_arrest G1 Phase Arrest p21->g1_arrest cyclin->g1_arrest apoptosis Apoptosis bcl2->apoptosis caspase Caspase Activation bax->caspase bax->apoptosis caspase->apoptosis

References

Application Notes and Protocols: Zebrafish as a Model for Anti-Melanogenesis Research on Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of compounds affecting melanogenesis due to its rapid development, transparent embryos, and conserved pigmentation pathways with mammals. This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the anti-melanogenic properties of Bis-(4-hydroxybenzyl)sulfide (BHBS), a potent tyrosinase inhibitor. BHBS, also known as T1, has demonstrated significant efficacy in reducing melanin (B1238610) synthesis without adverse side effects, making it a promising candidate for cosmetic and therapeutic applications for hyperpigmentation disorders.[1][2][3][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound (BHBS)
ParameterMethodTargetConcentrationResultReference
Tyrosinase Inhibition (IC50)Mushroom Tyrosinase AssayMushroom Tyrosinase0.53 µMPotent competitive inhibitor[1][2][3]
Tyrosinase Inhibition (Ki)Mushroom Tyrosinase AssayMushroom Tyrosinase58 ± 6 nMStrong binding affinity[1][2][3]
Melanin Content ReductionMelanin Quantification AssayHuman Normal Melanocytes50 µM~20% reduction[1][2]
Cell ViabilityCell Viability AssayHuman Normal Melanocytes50 µMNo significant toxicity[1][2]
Table 2: In Vivo Efficacy of this compound (BHBS) in Zebrafish
ParameterMethodConcentrationResultReference
Pigmentation Level ReductionPhenotypic ObservationNot specifiedReduces pigmentation to ~41% of untreated control[5]
Melanin Content ReductionMelanin Quantification AssayNot specifiedEffective reduction in melanogenesis[1][2][5]
ToxicityAcute Toxicity AssayNot specifiedNo adverse side effects or discernable cytotoxicity[1][2][3]

Experimental Protocols

Zebrafish Maintenance and Embryo Collection
  • Animal Husbandry : Maintain adult wild-type zebrafish (e.g., AB strain) in a recirculating aquaculture system with controlled temperature (28.5°C), pH (7.0-7.5), and a 14:10 hour light:dark cycle.

  • Breeding and Embryo Collection : Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1. Place a divider to separate the fish overnight. Remove the divider in the morning to allow for spawning. Collect fertilized embryos within 30 minutes of spawning, wash them with embryo medium (E3 medium), and remove any unfertilized or damaged embryos.

Anti-Melanogenesis Assay in Zebrafish Embryos

This protocol is for evaluating the effect of BHBS on zebrafish embryo pigmentation.

  • Embryo Staging : Synchronize collected embryos and raise them in E3 medium at 28.5°C.

  • Compound Treatment : At 24 hours post-fertilization (hpf), transfer healthy, dechorionated embryos into a 12-well plate (20-25 embryos per well) containing 2 mL of E3 medium.

  • Test Groups :

    • Vehicle Control : E3 medium with 0.1% DMSO (or the solvent used for BHBS).

    • Positive Control : E3 medium with a known tyrosinase inhibitor, such as 0.2 mM 1-phenyl-2-thiourea (PTU) or Kojic Acid.[6]

    • Test Compound : E3 medium with various concentrations of BHBS.

  • Incubation : Incubate the plates at 28.5°C for 24-48 hours.

  • Phenotypic Evaluation : At 48 or 72 hpf, observe the embryos under a stereomicroscope to assess the degree of pigmentation. Capture images for documentation and further analysis.

Melanin Content Quantification Assay

This protocol quantifies the melanin content in zebrafish larvae.[6][7]

  • Sample Collection : At the end of the treatment period (e.g., 72 hpf), collect approximately 30-100 embryos from each treatment group.

  • Homogenization : Wash the embryos with ice-cold PBS and sonicate them in a lysis buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.8, 1% Triton X-100, 1 mM PMSF).[6]

  • Protein Quantification : Determine the protein concentration of the lysate using a Bradford assay.

  • Melanin Solubilization : Centrifuge the lysate at 10,000 x g for 10 minutes. Resuspend the melanin-containing pellet in 1 N NaOH containing 20% DMSO and heat at 95-100°C for 1 hour to solubilize the melanin.[6][7]

  • Spectrophotometry : Measure the absorbance of the solubilized melanin at 405 nm or 490 nm using a microplate reader.[6][7]

  • Data Analysis : Normalize the melanin content to the total protein concentration and express the results as a percentage of the vehicle control.

Tyrosinase Activity Assay

This protocol measures the tyrosinase activity in zebrafish larvae lysates.[8]

  • Lysate Preparation : Prepare zebrafish embryo lysates as described in the melanin quantification protocol.

  • Assay Reaction : In a 96-well plate, mix the lysate (containing a standardized amount of protein, e.g., 10 µg) with a freshly prepared solution of L-DOPA (e.g., 0.1% in PBS, pH 6.8).

  • Incubation : Incubate the plate at 37°C for 30-60 minutes.

  • Absorbance Measurement : Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

  • Data Analysis : Calculate the tyrosinase activity and express it as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_analysis Data Analysis Zebrafish Adult Zebrafish Breeding Embryo_Collection Embryo Collection & Synchronization Zebrafish->Embryo_Collection Dechorionation Dechorionation at 24 hpf Embryo_Collection->Dechorionation Plating Plating Embryos in 12-well plates Dechorionation->Plating Control Vehicle Control (DMSO) Positive_Control Positive Control (PTU) BHBS_Treatment BHBS Treatment (various conc.) Incubate Incubate for 24-48h at 28.5°C Plating->Incubate Phenotypic_Analysis Phenotypic Analysis (Microscopy) Incubate->Phenotypic_Analysis Melanin_Assay Melanin Content Assay Phenotypic_Analysis->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Phenotypic_Analysis->Tyrosinase_Assay Toxicity_Assay Toxicity Assessment Phenotypic_Analysis->Toxicity_Assay

Caption: Experimental workflow for BHBS anti-melanogenesis screening in zebrafish.

melanogenesis_pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Polymerization Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone BHBS This compound (BHBS) BHBS->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway and the inhibitory action of BHBS.

logic_diagram cluster_endpoints Measured Endpoints Hypothesis Hypothesis: BHBS inhibits melanogenesis in vivo Model Zebrafish Model: Transparent embryos, conserved pathways Hypothesis->Model Experiment Experiment: Treat zebrafish embryos with BHBS Model->Experiment Phenotype Reduced Pigmentation Experiment->Phenotype Melanin Decreased Melanin Content Experiment->Melanin Tyrosinase Inhibited Tyrosinase Activity Experiment->Tyrosinase Toxicity No Observed Toxicity Experiment->Toxicity Conclusion Conclusion: BHBS is a potent and safe anti-melanogenic agent Phenotype->Conclusion Melanin->Conclusion Tyrosinase->Conclusion Toxicity->Conclusion

Caption: Logical flow of BHBS anti-melanogenesis research using the zebrafish model.

References

Application of Bis-(4-hydroxybenzyl)sulfide in Skin Lightening and Cosmetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-hydroxybenzyl)sulfide, also known as 4,4'-Thiodiphenol, is a potent, naturally occurring organosulfur compound demonstrating significant promise in the field of dermatology and cosmetic science as a skin lightening agent.[1][2] Isolated from botanical sources such as the rhizomes of Gastrodia elata and the roots of Pleuropterus ciliinervis, this compound has garnered attention for its exceptional inhibitory effects on melanogenesis, the process responsible for pigment production in the skin.[1][2][3] Its primary mechanism of action involves the potent and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[4][5][6] This document provides detailed application notes, quantitative data, experimental protocols, and pathway diagrams to guide researchers in the evaluation and application of this compound for skin lightening research.

Mechanism of Action

This compound exerts its skin lightening effects through a multi-faceted approach targeting the melanogenesis pathway.

1. Direct Tyrosinase Inhibition: The principal mechanism is the direct and potent competitive inhibition of tyrosinase. The sulfur atom in this compound plays a critical role by chelating the two copper ions within the active site of the tyrosinase enzyme.[1][7] This chelation effectively inactivates the enzyme, preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial and rate-limiting steps of melanin synthesis.[1][8] The critical role of the sulfur atom is underscored by the fact that its ether analog exhibits a 713-fold decrease in inhibitory activity.[3]

2. Downregulation of Melanogenesis-Related Proteins: Research indicates that this compound can downregulate the expression of key melanogenic proteins. This includes the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte differentiation and function.[1] By suppressing MITF, this compound consequently reduces the expression of its downstream targets, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[1] This broader regulatory effect contributes significantly to its overall anti-melanogenic activity.

3. Antioxidant Activity: While the primary mechanism is tyrosinase inhibition, this compound also possesses antioxidant properties which can contribute to its skin-lightening effects by reducing oxidative stress, a known trigger for melanogenesis.[9]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Tyrosinase Inhibition

ParameterValueEnzyme SourceReference Compound (IC50)Source
IC500.5 µM - 0.53 µMMushroom TyrosinaseKojic Acid (51.11 µM)[1][3]
Ki58 ± 6 nMMushroom Tyrosinase-[4][5][6]
Inhibition TypeCompetitiveMushroom Tyrosinase-[1][4]

Table 2: Cellular Assays

AssayCell LineConcentrationResultSource
Melanin ContentHuman Normal Melanocytes50 µM~20% reduction[4][5]
Cell ViabilityHuman Normal Melanocytes50 µMNo significant cytotoxicity[4][5]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound in Melanogenesis.

experimental_workflows cluster_tyrosinase Mushroom Tyrosinase Inhibition Assay cluster_melanin Melanin Content Assay (B16F10 Cells) cluster_viability Cell Viability Assay (MTT) T1 Prepare Reagents: - Mushroom Tyrosinase - L-DOPA Solution - Test Compound - Phosphate (B84403) Buffer T2 Incubate Tyrosinase with Test Compound T1->T2 T3 Add L-DOPA to Initiate Reaction T2->T3 T4 Measure Absorbance at 475 nm (Dopachrome formation) T3->T4 T5 Calculate % Inhibition T4->T5 M1 Seed B16F10 Cells and allow to adhere M2 Treat cells with Test Compound M1->M2 M3 Lyse Cells (e.g., NaOH + DMSO) M2->M3 M4 Solubilize Melanin (Heat) M3->M4 M5 Measure Absorbance at 405 nm M4->M5 M6 Normalize to Protein Content M5->M6 V1 Seed B16F10 Cells and treat with Test Compound V2 Add MTT Reagent V1->V2 V3 Incubate to allow Formazan (B1609692) Crystal Formation V2->V3 V4 Solubilize Crystals (e.g., DMSO) V3->V4 V5 Measure Absorbance at 570 nm V4->V5 V6 Calculate % Viability V5->V6

Caption: Experimental Workflows for Key Assays.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format to assess the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold potassium phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in potassium phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with phosphate buffer to achieve desired test concentrations. The final DMSO concentration in the well should not exceed 1%.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or vehicle control).

    • Add 140 µL of potassium phosphate buffer.

    • Add 20 µL of the mushroom tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (with vehicle) and A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol describes the quantification of melanin content in B16F10 cells following treatment with this compound.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer: 1 N NaOH with 10% DMSO

  • 6-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

  • Melanin Extraction:

    • After incubation, wash the cells twice with PBS.

    • Add 500 µL of lysis buffer to each well.

    • Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Transfer 200 µL of the lysate from each well to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization:

    • To account for differences in cell number, perform a protein assay (e.g., BCA assay) on the remaining lysate.

    • Normalize the melanin content to the total protein concentration.

    • Express the results as a percentage of the control.

Cell Viability (MTT) Assay

This protocol is to assess the cytotoxicity of this compound on B16F10 cells.

Materials:

  • B16F10 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the test compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • Determine the IC50 value.

Conclusion

This compound is a highly effective natural compound for skin lightening with a well-defined mechanism of action centered on potent tyrosinase inhibition. The provided data and protocols offer a comprehensive framework for researchers to further investigate its efficacy and potential applications in cosmetic and dermatological formulations. Careful consideration of formulation stability, particularly potential off-odors associated with the sulfide (B99878) bond, is recommended for practical applications.[2]

References

Application Notes and Protocols for Bis-(4-hydroxybenzyl)sulfide in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-hydroxybenzyl)sulfide is a naturally occurring organosulfur compound isolated from the roots of Pleuropterus ciliinervis and the rhizomes of Gastrodia elata.[1] In recent years, it has garnered significant interest in the field of oncology for its potential as a therapeutic agent. This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer therapy research, summarizing its mechanism of action, providing quantitative data on its efficacy, and detailing methodologies for its study.

Mechanism of Action

This compound primarily functions as a potent inhibitor of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound induces histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.

This inhibition of HDACs triggers downstream cellular events that contribute to its anti-cancer effects, including:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21 leads to cell cycle arrest, preventing cancer cell proliferation.

  • Induction of Apoptosis: Modulation of the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, ultimately leads to programmed cell death.

Furthermore, as a sulfur-containing compound, this compound may also exert its effects through the modulation of hydrogen sulfide (B99878) (H₂S) signaling pathways, which are increasingly recognized for their complex role in cancer biology.[3][4][5][6][7]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro HDAC Inhibitory Activity

ParameterValue (µM)Source
IC₅₀ (HDAC)1.43[1]

Table 2: In Vitro Anti-proliferative Activity (GI₅₀)

Cell LineCancer TypeGI₅₀ (µM)Source
MDA-MB-231Breast Cancer1.45[1]
PC-3Prostate Cancer7.65[1]
A549Lung Cancer>10[2]
HCT116Colon Cancer>10[2]
U87MGGlioblastoma>10[2]

Signaling Pathways and Experimental Workflows

HDAC Inhibition Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects via HDAC inhibition.

HDAC_Inhibition_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibition Histone Hyperacetylation Histone Hyperacetylation HDAC->Histone Hyperacetylation Decreased Activity Gene Transcription Gene Transcription Histone Hyperacetylation->Gene Transcription Activation p21 Upregulation p21 Upregulation Gene Transcription->p21 Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Gene Transcription->Bcl-2 Downregulation Cell Cycle Arrest Cell Cycle Arrest p21 Upregulation->Cell Cycle Arrest Apoptosis Apoptosis Bcl-2 Downregulation->Apoptosis

HDAC Inhibition Pathway of this compound

Experimental Workflow for In Vitro Evaluation

The diagram below outlines a typical workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (SRB or MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (p21, Bcl-2, Acetylated Histones) Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Cell_Culture->Apoptosis_Assay Compound_Prep This compound Stock Solution Preparation Compound_Prep->Viability_Assay HDAC_Assay In Vitro HDAC Activity Assay Compound_Prep->HDAC_Assay Compound_Prep->Western_Blot Compound_Prep->Apoptosis_Assay GI50_Calc GI50 Calculation Viability_Assay->GI50_Calc Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant

In Vitro Evaluation Workflow

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is adapted from standard SRB assay procedures and is suitable for determining the GI₅₀ values of this compound.

Materials:

  • Adherent cancer cell lines

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubate the plates for 48-72 hours.

  • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[8][9][10][11]

  • Wash the plates four times with 1% acetic acid to remove unbound dye.[8][9][11]

  • Air dry the plates completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.[8][12]

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is based on a commercially available HDAC fluorescent activity assay kit.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC fluorescent substrate (e.g., Fluor de Lys™)

  • HDAC assay buffer

  • Developer solution

  • This compound

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of this compound in HDAC assay buffer.

  • In a 96-well black plate, add the HeLa nuclear extract, the fluorescent substrate, and the different concentrations of this compound.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

Western Blot Analysis for p21, Bcl-2, and Acetylated Histones

This protocol provides a general framework for analyzing protein expression changes induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-Bcl-2, anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein expression relative to a loading control (e.g., β-actin or total Histone H3).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with different concentrations of this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Bis-(4-hydroxybenzyl)sulfide in PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-hydroxybenzyl)sulfide is a sulfur-containing phenolic compound that has garnered interest for its potential biological activities, including its role as a histone deacetylase (HDAC) inhibitor and its neuroprotective properties.[1][2] Studies have indicated its ability to protect neuronal-like PC12 cells from apoptosis induced by serum deprivation, a model mimicking ischemic conditions, with an effective concentration (EC₅₀) of 7.20 µM.[3] The structural similarity to other neuroprotective phenolic compounds, such as 4-hydroxybenzyl alcohol, and the presence of a sulfide (B99878) moiety suggest that its mechanism of action may involve the modulation of key signaling pathways related to oxidative stress and cell survival, such as the Nrf2 and PI3K/Akt pathways.[4][5][6][7][8][9]

These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of this compound using the rat pheochromocytoma PC12 cell line, a well-established model for neurobiological and neuroprotective research.[10][11][12] The following protocols detail methods for cell culture, induction of neurotoxicity, and assessment of cell viability, apoptosis, oxidative stress, and key signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on PC12 Cell Viability under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
Control (Vehicle)-100 ± SD0 ± SD
Neurotoxin alone (e.g., 100 µM H₂O₂)-Value ± SDValue ± SD
Neurotoxin + this compound1Value ± SDValue ± SD
Neurotoxin + this compound5Value ± SDValue ± SD
Neurotoxin + this compound10Value ± SDValue ± SD
Neurotoxin + this compound25Value ± SDValue ± SD
This compound alone25Value ± SDValue ± SD

SD: Standard Deviation

Table 2: Effect of this compound on Apoptosis in Neurotoxin-Treated PC12 Cells

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control (Vehicle)-Value ± SDValue ± SDValue ± SD
Neurotoxin alone (e.g., 100 µM H₂O₂)-Value ± SDValue ± SDValue ± SD
Neurotoxin + this compound10Value ± SDValue ± SDValue ± SD
Neurotoxin + this compound25Value ± SDValue ± SDValue ± SD

Data obtained from Annexin V/PI flow cytometry analysis.

Table 3: Effect of this compound on Intracellular ROS Levels

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. Neurotoxin Alone
Control (Vehicle)-Value ± SD-
Neurotoxin alone (e.g., 100 µM H₂O₂)-Value ± SD1.0
Neurotoxin + this compound10Value ± SDValue ± SD
Neurotoxin + this compound25Value ± SDValue ± SD

Data obtained from DCFH-DA staining and flow cytometry or fluorescence microscopy.

Table 4: Modulation of Signaling Proteins by this compound

Treatment Groupp-Akt/Akt RatioNrf2 (Nuclear) LevelHO-1 ExpressionCleaved Caspase-3 Level
Control (Vehicle)1.0 ± SD1.0 ± SD1.0 ± SD1.0 ± SD
Neurotoxin aloneValue ± SDValue ± SDValue ± SDValue ± SD
Neurotoxin + CompoundValue ± SDValue ± SDValue ± SDValue ± SD

Data represents relative protein expression levels normalized to a loading control (e.g., β-actin or GAPDH) as determined by Western blot analysis.

Experimental Protocols

PC12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging PC12 cells.

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Collagen Type IV or Poly-D-lysine

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.05%)

  • Culture flasks (T-25 or T-75) and plates (6-well, 96-well)

Procedure:

  • Coating Culture Vessels: Coat culture surfaces with collagen (diluted 1:5 in sterile PBS) or poly-D-lysine (50 µg/mL) and allow to dry overnight in a sterile hood.[13][14]

  • Complete Growth Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated HS, 5% FBS, and 1% Penicillin-Streptomycin.[11][15]

  • Cell Thawing and Plating: Thaw a vial of cryopreserved PC12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 3 minutes.[14] Resuspend the cell pellet in fresh complete growth medium and plate onto a coated culture flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.[11] Change the medium every 2-3 days by removing approximately 75% of the old medium and replacing it with fresh, pre-warmed medium.[13]

  • Cell Passaging: When cells reach 70-80% confluency, passage them. PC12 cells grow in clusters and can be dislodged by gentle pipetting with the culture medium.[11][13] To obtain a single-cell suspension, you may need to pass the cells through a 22-gauge needle.[11] Split the cells at a ratio of 1:3 to 1:5.

Induction of Neurotoxicity

To model neuronal damage, PC12 cells can be exposed to various neurotoxic agents. A common model for oxidative stress-induced neurodegeneration is treatment with hydrogen peroxide (H₂O₂).

Materials:

  • Cultured PC12 cells

  • Serum-free medium

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • This compound

Procedure:

  • Cell Seeding: Seed PC12 cells in appropriate coated culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 1 x 10⁴ cells/cm².[11] Allow cells to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (e.g., DMSO, typically at a final concentration ≤ 0.1%). Incubate for a predetermined time (e.g., 2-24 hours).

  • Induction of Neurotoxicity: After pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM (this concentration may need to be optimized to achieve 50-60% cell viability).[16] Include control wells (vehicle only) and H₂O₂-only wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.[16]

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plate reader

Procedure:

  • Following the neurotoxicity induction protocol, remove the culture medium from each well.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][17]

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Express cell viability as a percentage relative to the control (vehicle-treated) cells.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[18][19]

Materials:

  • LDH Cytotoxicity Assay Kit (commercial kits are recommended)

  • 96-well plate reader

Procedure:

  • Following the neurotoxicity induction protocol, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[19]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[19]

  • Add 50 µL of stop solution to each well.[19]

  • Measure the absorbance at 490 nm using a microplate reader.[19]

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[20]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Wash the collected cells twice with ice-cold PBS by centrifuging at 200 x g for 5 minutes.[20]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI solution.[16]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.[16][20]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[21]

Materials:

  • DCFH-DA probe (10 mM stock in DMSO)

  • Serum-free medium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed and treat cells in a 96-well plate (for plate reader) or on coverslips in a 24-well plate (for microscopy) as described previously.

  • After treatment, remove the medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[5]

  • Express ROS levels relative to the control group.

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of key proteins in signaling pathways.[22]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Nrf2, anti-HO-1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[23][24] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[23]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[23]

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.[23]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.[22]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[22] After further washes, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[23]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control.[23]

Visualization of Workflows and Pathways

G Experimental Workflow for Investigating Neuroprotection cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays Culture PC12 Cell Culture & Seeding (96-well or 6-well plates) Pretreat Pre-treatment with This compound Culture->Pretreat 24h Induce Induction of Neurotoxicity (e.g., H₂O₂) Pretreat->Induce 2-24h MTT MTT Assay (Viability) Induce->MTT 24h LDH LDH Assay (Cytotoxicity) Induce->LDH 24h FACS Flow Cytometry (Apoptosis) Induce->FACS 24h ROS ROS Assay Induce->ROS 24h WB Western Blot Induce->WB 24h

Caption: General experimental workflow for studying neuroprotective effects.

G Potential Neuroprotective Signaling Pathways Compound This compound PI3K PI3K Compound->PI3K Activates? Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 Dissociates? ROS_node Oxidative Stress (ROS) Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates pAkt->Nrf2_Keap1 Inhibits Keap1? Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Upregulates Genes->ROS_node Reduces Genes->Survival ROS_node->Apoptosis Induces

Caption: Hypothesized signaling pathways for this compound.

References

Application Notes and Protocols: Bis-(4-hydroxybenzyl)sulfide in Histone Deacetylase (HDAC) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-hydroxybenzyl)sulfide is a sulfur-containing organic compound that has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes.[1][2] HDACs play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in HDAC enzyme assays, including its inhibitory activity, proposed mechanism of action, and detailed protocols for its evaluation.

Data Presentation

In Vitro HDAC Inhibitory Activity

This compound has demonstrated potent inhibitory activity against histone deacetylases. An in vitro study using HeLa nuclear extract as a source of HDAC enzymes reported a half-maximal inhibitory concentration (IC50) of 1.43 µM.

CompoundEnzyme SourceIC50 (µM)Reference
This compoundHeLa Nuclear Extract1.43[2]
SAHA (Vorinostat)HeLa Nuclear Extract0.03[2]

Note: The isoform selectivity of this compound against specific HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC6) has not been publicly reported and represents a key area for future investigation. Understanding the isoform selectivity is crucial for predicting the therapeutic potential and potential side effects of an HDAC inhibitor.

Cellular Growth Inhibitory Activity

In addition to its enzymatic inhibitory activity, this compound has been shown to inhibit the growth of various human cancer cell lines.

Cell LineCancer TypeGI50 (µM)Reference
PC-3Prostate Cancer7.86[2]
A549Lung Cancer11.24[2]
HCT-15Colon Cancer10.51[2]
SK-OV-3Ovarian Cancer12.31[2]
SK-MEL-2Melanoma11.53[2]
MDA-MB-231Breast Cancer1.45[2]

Mechanism of Action

HDAC inhibitors, including presumably this compound, exert their effects by blocking the active site of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes.[3] This re-activation of tumor suppressor genes and other regulatory genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4][5]

A key downstream effector of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21.[4][6] The induction of p21 can lead to cell cycle arrest, providing a mechanism for the anti-proliferative effects of HDAC inhibitors.[4] Furthermore, HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of pro- and anti-apoptotic proteins.[1][5]

Mandatory Visualizations

HDAC_Inhibition_Pathway cluster_0 Cellular Effects of this compound HDAC HDAC Enzymes Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Inhibitor This compound Inhibitor->HDAC Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Experimental_Workflow cluster_1 HDAC Enzyme Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and this compound Prepare_Reagents->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence (Excitation: 360 nm, Emission: 460 nm) Add_Developer->Measure_Fluorescence Analyze_Data Data Analysis (IC50 Determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Bis-(4-hydroxybenzyl)sulfide.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its intrinsic solubility in pure water at neutral pH and room temperature is very low, often cited as being practically insoluble. For experimental purposes, it is crucial to determine the exact solubility under your specific laboratory conditions.

Q2: What are the primary reasons for the low aqueous solubility of this compound?

A2: The low aqueous solubility is primarily due to the molecule's chemical structure. The two hydrophobic benzyl (B1604629) rings contribute significantly to its lipophilic character, which is not sufficiently offset by the two hydrophilic hydroxyl groups to render it readily soluble in water.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

A3: Several effective strategies can be employed, including:

  • pH Adjustment: Increasing the pH of the aqueous medium can deprotonate the phenolic hydroxyl groups, forming a more soluble phenolate (B1203915) salt.

  • Co-solvents: Utilizing a mixture of water and a miscible organic solvent can significantly enhance solubility.

  • Surfactants: The addition of surfactants above their critical micelle concentration (CMC) can encapsulate the hydrophobic compound in micelles, increasing its apparent solubility.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can mask the hydrophobic regions of the molecule, thereby improving its aqueous solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution and solubility.

Q4: Are there any known stability issues with this compound in aqueous solutions?

A4: While generally stable, prolonged exposure to high pH, elevated temperatures, or oxidative conditions may lead to degradation. It is advisable to prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, at a controlled temperature). When conducting solubility studies, it is important to ensure that the compound remains chemically stable throughout the experiment.

Troubleshooting Guides

Issue 1: Inconsistent solubility results at alkaline pH.

Possible Cause:

  • CO₂ Absorption: Alkaline solutions can absorb atmospheric carbon dioxide, leading to a decrease in pH and precipitation of the compound.

  • Ionic Strength Effects: The type and concentration of the base used can affect the ionic strength of the solution, which in turn can influence solubility.

  • Incomplete Deprotonation: Insufficiently high pH may not lead to complete deprotonation of both hydroxyl groups.

Solutions:

  • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize CO₂ absorption.

  • Use a consistent and well-defined buffer system to control both pH and ionic strength.

  • Ensure the pH is sufficiently high (typically > pKa of the phenolic hydroxyls) for complete salt formation. Titrate a small sample to determine the optimal pH range.

Issue 2: Precipitation of the compound from a co-solvent mixture upon dilution with water.

Possible Cause:

  • Solvent Dumping: The compound is highly soluble in the organic co-solvent but precipitates when the concentration of the co-solvent falls below a critical level upon aqueous dilution.

Solutions:

  • Optimize the co-solvent/water ratio to maintain solubility upon dilution.

  • Consider using a combination of a co-solvent and a surfactant or cyclodextrin to stabilize the compound in the aqueous phase.

  • Prepare a more dilute stock solution in the co-solvent mixture before further dilution.

Issue 3: Low encapsulation efficiency in cyclodextrin complexes.

Possible Cause:

  • Incorrect Cyclodextrin Type: The cavity size of the chosen cyclodextrin may not be optimal for encapsulating the this compound molecule.

  • Suboptimal Stoichiometry: The molar ratio of the compound to cyclodextrin may not be ideal for complex formation.

  • Inefficient Complexation Method: The method used to prepare the inclusion complex (e.g., physical mixing, kneading, co-precipitation) may not be effective.

Solutions:

  • Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the best fit.

  • Perform a phase solubility study to determine the optimal stoichiometry (e.g., 1:1, 1:2).

  • Experiment with different preparation methods. The co-precipitation or freeze-drying methods often yield higher encapsulation efficiencies.

Quantitative Data Summary

The following tables provide estimated quantitative data for the solubility of this compound under various conditions. These values are intended as a starting point for experimental design and may vary based on specific experimental parameters.

Table 1: Estimated Aqueous Solubility of this compound at Different pH Values (25 °C)

pHEstimated Solubility (µg/mL)
5.0< 1
7.4~ 1-5
9.0~ 50-100
10.0> 1000[1]

Table 2: Estimated Solubility of this compound in Co-solvent Systems (25 °C)

Co-solvent System (v/v)Estimated Solubility (mg/mL)
Ethanol:Water (50:50)~ 1-2
PEG 400:Water (40:60)~ 3-5
Propylene Glycol:Water (30:70)~ 2-4
DMSO:Water (10:90)~ 0.5-1

Table 3: Estimated Solubility Enhancement with Surfactants (in water at pH 7.4, 25 °C)

SurfactantConcentration (% w/v)Estimated Solubility (µg/mL)
Polysorbate 801.0~ 100-150
Sodium Lauryl Sulfate0.5~ 200-300
Cremophor EL1.0~ 150-200

Table 4: Estimated Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (in water at pH 7.4, 25 °C)

HP-β-CD Concentration (mM)Estimated Solubility (µg/mL)
10~ 50-75
25~ 150-200
50~ 300-400

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH).

  • Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PEG 6000, PVP K30) in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. A thin film of the solid dispersion will form on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of chemical interactions.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_end Desired Outcome start Poorly Soluble This compound ph pH Adjustment start->ph cosolvent Co-solvents start->cosolvent surfactant Surfactants start->surfactant cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanoparticle Nanoparticle Formulation start->nanoparticle end Improved Aqueous Solubility ph->end cosolvent->end surfactant->end cyclodextrin->end solid_dispersion->end nanoparticle->end

Caption: Experimental workflow for improving the aqueous solubility of this compound.

signaling_pathway cluster_compound Compound cluster_cyclodextrin Encapsulating Agent cluster_complex Resulting Complex compound This compound (Hydrophobic) inclusion_complex Inclusion Complex (Improved Aqueous Solubility) compound->inclusion_complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->inclusion_complex Forms

Caption: Logical relationship of cyclodextrin inclusion complex formation.

References

Using alkaline conditions to enhance Bis-(4-hydroxybenzyl)sulfide solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Bis-(4-hydroxybenzyl)sulfide, with a specific focus on enhancing its solubility using alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a phenolic organic compound with the molecular formula C₁₄H₁₄O₂S.[1] It has garnered significant interest in biomedical research due to its biological activities. Key applications include its role as an inhibitor of both histone deacetylase (HDAC) and tyrosinase, making it a valuable tool for cancer and dermatology research, respectively.[1][2]

Q2: Why is the solubility of this compound a concern for researchers?

This compound has poor solubility in aqueous solutions at neutral pH. This can pose a significant challenge for its use in various biological assays and experimental setups that require the compound to be in a dissolved state.

Q3: How can the solubility of this compound be enhanced?

The solubility of this compound can be significantly increased by using alkaline conditions. The addition of a base, such as sodium hydroxide (B78521) (NaOH), deprotonates the phenolic hydroxyl groups (-OH) on the molecule, forming a more polar phenoxide ion which is more soluble in aqueous solutions. This method can increase the solubility by more than tenfold.[1]

Q4: What is the mechanism of action of this compound as a tyrosinase inhibitor?

This compound acts as a tyrosinase inhibitor by chelating the copper ions within the active site of the enzyme.[1] The sulfur atom of the sulfide (B99878) bridge is believed to play a key role in coordinating with these copper ions, thereby inhibiting the enzyme's catalytic activity which is crucial for melanin (B1238610) synthesis.[3][4]

Q5: How does this compound function as an HDAC inhibitor?

As a histone deacetylase (HDAC) inhibitor, this compound interferes with the enzymatic activity of HDACs.[2] These enzymes are responsible for removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the reactivation of tumor suppressor genes, which is a key mechanism in its anti-cancer effects.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Cause: The compound has low solubility in neutral aqueous solutions.

  • Solution: Increase the pH of your solvent. Prepare a stock solution in a dilute alkaline solution, such as 0.1 M NaOH, before diluting it into your final assay buffer. Ensure the final concentration of NaOH in your experiment does not adversely affect your biological system.

Issue 2: Precipitation occurs when I add the alkaline stock solution of this compound to my neutral or acidic assay buffer.

  • Cause: The rapid change in pH upon dilution is causing the compound to protonate and precipitate out of solution.

  • Solution:

    • Add the alkaline stock solution to your buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

    • Consider using a buffer with a higher buffering capacity to better manage the pH change.

    • Prepare a more diluted stock solution in the alkaline solvent to minimize the volume needed for the final concentration.

Issue 3: I am concerned about the stability of this compound in a high pH stock solution.

  • Cause: Prolonged exposure to high pH can potentially lead to the degradation of phenolic compounds and thioethers.

  • Solution:

    • Prepare fresh alkaline stock solutions for each experiment.

    • Store the alkaline stock solution at 4°C for short-term use (a few hours) and on ice during the experiment. For longer-term storage, it is recommended to store aliquots of the solid compound at -20°C and prepare the alkaline solution fresh.

    • If stability is a major concern, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. However, be mindful of the final DMSO concentration in your assay.

Data Presentation

Table 1: Illustrative Solubility of this compound at Various pH Conditions.

Note: This table provides an estimated representation of the solubility behavior of this compound based on the general principles of phenolic compounds. Exact solubility values may vary depending on the specific experimental conditions such as temperature and buffer composition.

pHEstimated Solubility (mg/mL)Observations
5.0< 0.1Insoluble, appears as a suspension.
7.0~ 0.1-0.5Very slightly soluble, may require sonication to achieve this concentration.
8.0~ 1-2Noticeable increase in solubility as the phenolic groups begin to deprotonate.
9.0~ 5-10Significant increase in solubility.
10.0> 20Readily soluble, forms a clear solution.
11.0> 50Highly soluble.
12.0> 100Very high solubility, but caution is advised due to potential for compound degradation at very high pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound using Alkaline Conditions

  • Materials:

    • This compound (MW: 246.33 g/mol )

    • 1 M Sodium Hydroxide (NaOH) solution, sterile

    • Sterile, deionized water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pH meter

  • Procedure:

    • Weigh out 2.46 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 800 µL of sterile, deionized water to the tube. The compound will not dissolve at this stage.

    • While vortexing, add the 1 M NaOH solution dropwise (typically 10-20 µL) until the solid completely dissolves and the solution becomes clear.

    • Check the pH of the solution. Adjust the pH to approximately 10-11 by adding more 1 M NaOH or 1 M HCl if necessary.

    • Bring the final volume to 1.0 mL with sterile, deionized water.

    • This results in a 10 mM stock solution. For use in cell culture or other sensitive biological assays, sterile filter the solution through a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for immediate use or in aliquots at -20°C for longer-term storage. It is recommended to use freshly prepared solutions.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage weigh Weigh this compound add_water Add Sterile Water weigh->add_water add_naoh Add 1M NaOH dropwise while vortexing add_water->add_naoh check_ph Adjust pH to 10-11 add_naoh->check_ph final_volume Adjust to Final Volume check_ph->final_volume sterile_filter Sterile Filter (0.22 µm) final_volume->sterile_filter store Store at 4°C (short-term) or -20°C (long-term) sterile_filter->store

Caption: Experimental workflow for preparing an alkaline stock solution of this compound.

tyrosinase_inhibition Tyrosinase Tyrosinase Active Site (contains Copper ions) Chelation Chelation of Copper Ions by Sulfur Atom Tyrosinase->Chelation Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes BHBS This compound BHBS->Chelation Inhibition Inhibition of Tyrosinase Activity Chelation->Inhibition No_Melanin Reduced Melanin Synthesis Inhibition->No_Melanin

Caption: Mechanism of tyrosinase inhibition by this compound.

hdac_inhibition HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Deacetylates BHBS This compound BHBS->HDAC Inhibits Acetylated_Histones Acetylated Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Chromatin_Condensation Chromatin Condensation Deacetylated_Histones->Chromatin_Condensation Gene_Expression Gene Expression Chromatin_Relaxation->Gene_Expression Gene_Repression Gene Repression Chromatin_Condensation->Gene_Repression

Caption: Conceptual pathway of HDAC inhibition by this compound.

References

Addressing the stability of Bis-(4-hydroxybenzyl)sulfide in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of Bis-(4-hydroxybenzyl)sulfide in experimental solutions.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and use of this compound in experimental settings.

My experimental results are inconsistent. Could the stability of this compound be a factor?

Inconsistent experimental results can indeed be a consequence of the degradation of this compound in your working solutions. To ensure the reliability of your findings, it is crucial to prepare fresh working solutions for each experiment and regularly monitor the purity of your stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

I have observed a loss of compound activity over time. What could be the cause?

A gradual loss of activity is a strong indicator of compound degradation due to improper storage. To maintain the integrity of this compound, it is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term use (up to one month). It is also advisable to protect the solutions from light and air.

Quantitative Data Summary

The stability of phenolic compounds like this compound is influenced by several factors. While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability observations for phenolic compounds under various conditions.

Condition Effect on Stability Recommendations Potential Degradation Products
pH Phenolic compounds are generally more stable in acidic to neutral pH (4-7).[1] Alkaline conditions can increase solubility but may also promote degradation.[2]Maintain a consistent and optimal pH for your extraction or experimental solvent.[1] Regularly monitor and adjust the pH throughout the process.[1]Oxidation and other degradation products.
Temperature Higher temperatures can accelerate the degradation of phenolic compounds.[3] For many traditional extractions, a range of 60-80°C is common, but higher temperatures can lead to degradation.[1]Perform extractions and experiments in a temperature-controlled environment, avoiding excessive heat. A starting range of 40-60°C is often a safe choice.[1]Oxidation and polymerization products.
Light Exposure to light, particularly UV wavelengths, can induce photodegradation.[1]Use amber glassware, cover equipment with aluminum foil, and work in a dimly lit area.[1] Store all solutions in the dark.[1]Photolysis products.
Oxygen The sulfide (B99878) group in this compound is susceptible to oxidation, which can convert it to a sulfoxide, especially in oxygen-rich environments.[2]To prevent oxidation, consider adding an antioxidant like ascorbic acid to the solvent.[1] For sensitive applications, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) is recommended.Sulfoxide derivatives.

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC-UV

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or other appropriate buffer components)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Incubator/oven

  • Light source (as specified in ICH Q1B guidelines)

Procedure:

  • Standard and Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equal volume of 0.1 M NaOH before HPLC analysis.[4]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at various time points and neutralize with an equal volume of 0.1 M HCl before HPLC analysis.[4]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Collect samples at various time points.[4]

    • Thermal Degradation: Place a vial of the stock solution in an oven at a specified temperature (e.g., 80°C). Collect samples at various time points.[4]

    • Photodegradation: Expose a vial of the stock solution to a light source. Wrap a control sample in aluminum foil and place it alongside the exposed sample. Collect samples at various time points.[4]

  • HPLC Analysis:

    • Column: A C18 column (e.g., 5 µm, 150 × 4.6 mm) is often suitable for the analysis of phenolic compounds.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point. An isocratic mobile phase of an acetonitrile:water mixture may also be effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 278 nm for similar compounds).

    • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound remaining in each stressed sample at each time point.

    • Calculate the percentage of degradation.

    • Analyze the chromatograms for the appearance of new peaks, which may represent degradation products.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_standards Prepare Calibration Standards prep_stock->prep_standards acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photodegradation (Light Exposure) prep_stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Processing & Interpretation hplc->data G cluster_0 Cellular Effects cluster_1 Mechanism of Action Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Differentiation Differentiation HDACi This compound (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Histone Histone Acetylation HDAC->Histone Gene Gene Expression Histone->Gene Gene->Apoptosis Gene->CellCycleArrest Gene->Differentiation G start Inconsistent Results or Loss of Activity? check_purity Have you confirmed initial purity by HPLC? start->check_purity check_storage Are stock solutions stored correctly (-80°C, dark)? check_working Are working solutions prepared fresh daily? check_storage->check_working No remediate_storage Action: Store properly, aliquot, and protect from light. check_storage->remediate_storage Yes check_ph Is the pH of the solution controlled? check_working->check_ph No remediate_working Action: Prepare fresh working solutions. check_working->remediate_working Yes check_temp Is the experimental temperature controlled? check_ph->check_temp No remediate_ph Action: Buffer the solution and monitor pH. check_ph->remediate_ph Yes remediate_temp Action: Use a temperature- controlled environment. check_temp->remediate_temp Yes end Problem Resolved check_temp->end No check_purity->check_storage No remediate_purity Action: Obtain a new batch or purify the compound. check_purity->remediate_purity Yes remediate_storage->end remediate_working->end remediate_ph->end remediate_temp->end remediate_purity->end

References

Preventing oxidation of Bis-(4-hydroxybenzyl)sulfide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis-(4-hydroxybenzyl)sulfide. Our focus is on preventing oxidation, a critical challenge during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is a nucleophilic substitution reaction. This involves reacting a 4-hydroxybenzyl thiol with a 4-hydroxybenzyl halide (such as bromide or chloride) under controlled alkaline conditions.[1] The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic benzylic carbon of the halide to form the central thioether bond.[1]

Q2: Why is preventing oxidation crucial during the synthesis of this compound?

A2: The thiol intermediate in the synthesis is highly susceptible to oxidation.[1] Oxidation can lead to the formation of disulfide byproducts (RS-SR), which reduces the yield of the desired sulfide (B99878) and complicates the purification process. Maintaining a reducing environment is essential for maximizing the purity and yield of this compound.

Q3: How can I minimize the oxidation of the thiol intermediate?

A3: To minimize oxidation, it is critical to work under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), which displaces oxygen.[1][2] Using degassed solvents is also highly recommended.[3] Additionally, adding a small amount of a reducing agent, like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to purification buffers can help maintain the reduced state of the thiol.[3]

Q4: What is the role of alkaline conditions in the synthesis?

A4: Controlled alkaline conditions, achieved using bases like sodium hydroxide, are crucial for several reasons.[1] Firstly, they deprotonate the phenolic hydroxyl and thiol groups, which increases the nucleophilicity of the thiol sulfur and facilitates the desired substitution reaction.[1] Secondly, these conditions enhance the solubility of the phenolic reactants in the reaction medium.[1]

Q5: What are the common impurities I might encounter, and how can I identify them?

A5: A common impurity is the disulfide byproduct formed from the oxidation of the thiol intermediate. You may also encounter unreacted starting materials or other side-products. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of your compound and identifying impurities.[1] Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can further help in elucidating the structure of any unknown impurities.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently to maintain a homogenous mixture.[4]
Oxidation of the thiol intermediate.Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.[1][2] Use degassed solvents.[3]
Loss of product during purification.Optimize purification conditions. For recrystallization, ensure the correct solvent system and temperature are used. For column chromatography, select an appropriate stationary and mobile phase to ensure good separation without significant product loss.[1]
Presence of Colored Impurities (e.g., yellowing of the product) Formation of oxidation byproducts or other colored impurities.Purify the product using column chromatography on silica (B1680970) gel or by recrystallization.[1] In some cases, washing the crude product with a suitable solvent can remove colored impurities. For persistent color, treatment with a small amount of activated carbon during recrystallization may be effective.
Difficulty in Purifying the Final Product Presence of closely related impurities, such as the disulfide byproduct.High-performance liquid chromatography (HPLC) can be used for purification if standard column chromatography is insufficient.[1] Recrystallization from a carefully chosen solvent system, potentially a mixture like ethanol (B145695)/water, can also be effective.[1]
Product is Contaminated with Disulfide Inadequate prevention of oxidation during the reaction or workup.Ensure all steps are performed under a strictly inert atmosphere.[1][2] Consider adding a reducing agent like TCEP to the workup or purification steps to reverse disulfide bond formation.[3]
Reaction Fails to Proceed Poor quality of starting materials.Ensure the purity and reactivity of your starting materials. The 4-hydroxybenzyl halide should be a good leaving group.
Inappropriate reaction conditions (temperature, solvent, base).Optimize the reaction conditions. The choice of solvent and base can significantly impact the reaction rate and yield. Ensure the temperature is appropriate for the specific nucleophilic substitution reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound via Nucleophilic Substitution

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

  • Preparation of Inert Atmosphere: Flame-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar). Maintain a positive pressure of the inert gas throughout the experiment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzyl thiol (1.0 equivalent) in a suitable degassed solvent (e.g., anhydrous ethanol or DMF).

  • Addition of Base: To the stirred solution, add a suitable base (e.g., sodium hydroxide, 1.1 equivalents) and stir until it fully dissolves.

  • Addition of Electrophile: Slowly add a solution of 4-hydroxybenzyl halide (1.0 equivalent) in the same degassed solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization from an appropriate solvent mixture (e.g., ethanol/water).[1]

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve 4-hydroxybenzyl thiol and base in degassed solvent under inert atmosphere B 2. Add 4-hydroxybenzyl halide A->B Slow addition C 3. Monitor reaction by TLC B->C D 4. Quench and neutralize C->D Reaction complete E 5. Extract with organic solvent D->E F 6. Wash and dry organic layer E->F G 7. Concentrate crude product F->G H 8. Purify by chromatography or recrystallization G->H I 9. Characterize final product (NMR, MS) H->I

Caption: A general workflow for the synthesis and purification of this compound.

Mechanism of Tyrosinase Inhibition

This compound is a known inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[1]

tyrosinase_inhibition cluster_enzyme Tyrosinase Active Site Tyrosinase Tyrosinase (contains Cu2+ ions) Product Melanin (Product) Tyrosinase->Product Catalyzes conversion No_Reaction Inhibition of Melanin Synthesis Tyrosinase->No_Reaction Inhibitor This compound Inhibitor->Tyrosinase Sulfur atom chelates with copper ions Substrate Tyrosine (Substrate) Substrate->Tyrosinase Binds to active site

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

References

Technical Support Center: Managing Off-Odors of Bis-(4-hydroxybenzyl)sulfide in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage off-odors associated with Bis-(4-hydroxybenzyl)sulfide in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of the off-odor associated with this compound?

A1: The off-odor, often described as a "rotten egg" or sulfurous smell, is likely due to the formation of volatile sulfur-containing compounds (VSCs).[1] this compound, while effective as a tyrosinase inhibitor for skin lightening, can degrade under certain conditions, leading to the release of these malodorous molecules.[2]

Q2: How does the pH of a formulation affect the off-odor of this compound?

A2: The pH of a cosmetic formulation can significantly influence the generation of VSCs from sulfur-containing compounds. Acidic conditions may promote the degradation of this compound and the subsequent formation of odorous byproducts. Studies on similar sulfur-containing compounds in aqueous environments have shown that pH can affect sulfur speciation and the formation of volatile sulfur gases.[3][4][5] Maintaining a pH in the neutral to slightly alkaline range may help to minimize off-odor formation.

Q3: What are the primary strategies for managing off-odors from this compound in cosmetic formulations?

A3: The primary strategies for managing off-odors from this compound include:

  • pH Optimization: Maintaining an optimal pH to ensure the stability of the molecule.

  • Use of Antioxidants: To prevent oxidative degradation of the sulfide (B99878) moiety.

  • Odor Masking Agents and Neutralizers: To cover or chemically neutralize the malodorous compounds.

  • Encapsulation: To physically barrier the this compound from interacting with the formulation matrix and degrading.

  • Chelating Agents: To bind any metal ions that may catalyze degradation reactions.

Q4: Can the packaging of my cosmetic formulation contribute to the off-odor issue?

A4: Yes, packaging can potentially contribute to off-odor issues. Certain plastic packaging materials may contain additives that can leach into the cosmetic formulation over time.[6][7][8] These leached substances could interact with this compound and promote its degradation. It is crucial to conduct stability testing with the final packaging to ensure compatibility.

Troubleshooting Guides

Issue 1: A sulfurous off-odor is detected in my formulation containing this compound.

This troubleshooting guide will walk you through a systematic approach to identify and resolve the off-odor issue.

start Off-Odor Detected check_ph Measure Formulation pH start->check_ph ph_range Is pH within optimal range? check_ph->ph_range adjust_ph Adjust pH to 6.8 - 7.5 using a suitable buffer ph_range->adjust_ph No check_antioxidant Evaluate Antioxidant System ph_range->check_antioxidant Yes evaluate_stability Conduct Accelerated Stability Testing adjust_ph->evaluate_stability antioxidant_present Is an effective antioxidant present? check_antioxidant->antioxidant_present add_antioxidant Incorporate an antioxidant (e.g., Tocopherol, Ascorbyl Palmitate) antioxidant_present->add_antioxidant No increase_antioxidant Increase antioxidant concentration antioxidant_present->increase_antioxidant Yes, but odor persists consider_masking Consider Odor Masking/Neutralizing Agents antioxidant_present->consider_masking Yes, and odor persists add_antioxidant->evaluate_stability increase_antioxidant->evaluate_stability add_masking Add a masking agent or neutralizer consider_masking->add_masking add_masking->evaluate_stability odor_resolved Off-Odor Resolved evaluate_stability->odor_resolved

Figure 1: Troubleshooting workflow for off-odor management.

Quantitative Data for Troubleshooting:

ParameterRecommended Range/ActionRationale
pH 6.8 - 7.5Minimizes acid-catalyzed degradation of this compound.
Antioxidant Concentration 0.05% - 0.2% (w/w)Effective range for common antioxidants like Tocopherol or Ascorbyl Palmitate to prevent oxidation.[9]
Odor Masking Agent 0.1% - 0.5% (w/w)Concentration can vary based on the agent's intensity and the severity of the off-odor.
Chelating Agent (e.g., EDTA) 0.05% - 0.1% (w/w)Sequesters metal ions that can catalyze oxidative degradation.
Issue 2: Off-odor develops over time during stability testing.

If the initial formulation is acceptable but develops an off-odor during stability testing, consider the following:

start Off-Odor Develops on Stability review_stability_data Review Stability Data (Time, Temp, Light Conditions) start->review_stability_data packaging_interaction Investigate Packaging Interaction review_stability_data->packaging_interaction antioxidant_depletion Assess Antioxidant Depletion review_stability_data->antioxidant_depletion reformulate Reformulate with a more stable antioxidant system or packaging packaging_interaction->reformulate encapsulation Consider Encapsulation of This compound antioxidant_depletion->encapsulation If depletion is rapid antioxidant_depletion->reformulate end Stable Formulation Achieved encapsulation->end reformulate->end

Figure 2: Decision process for addressing off-odor development during stability testing.

Illustrative Stability Data Indicating Off-Odor Development:

Time PointStorage ConditionpHViscosity (cP)Odor Evaluation (1-10 scale)
T=0-7.250001 (No perceptible off-odor)
T=1 month40°C7.149502 (Slightly perceptible off-odor)
T=2 months40°C6.948004 (Distinct off-odor)
T=3 months40°C6.747006 (Strong off-odor)

Experimental Protocols

Protocol 1: Sensory Analysis of Off-Odor in Cosmetic Formulations

This protocol is based on ASTM E3261-21 guidelines for odor evaluation.[10]

start Start: Sensory Analysis panel_selection 1. Panel Selection: - Screen panelists for odor sensitivity - Train on sulfurous off-notes start->panel_selection sample_prep 2. Sample Preparation: - Equilibrate samples to room temp. - Present in coded, identical containers panel_selection->sample_prep evaluation 3. Evaluation: - Panelists sniff headspace - Rate off-odor intensity on a scale sample_prep->evaluation data_analysis 4. Data Analysis: - Analyze ratings statistically (e.g., ANOVA) evaluation->data_analysis end End: Report Findings data_analysis->end

References

Technical Support Center: Optimizing In Vitro Studies with Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of Bis-(4-hydroxybenzyl)sulfide for in vitro studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary in vitro applications?

This compound is a naturally occurring sulfur compound isolated from plants like Gastrodia elata and Pleuropterus ciliinervis.[1][2] In vitro, it is primarily investigated for its potent biological activities, including:

  • Tyrosinase Inhibition: It acts as a strong competitive inhibitor of mushroom tyrosinase, making it a subject of interest for research in skin lightening and anti-melanogenesis.[1][2]

  • Histone Deacetylase (HDAC) Inhibition: The compound shows potent inhibitory activity against HDAC, suggesting its potential in cancer research.[1][3]

  • Neuroprotection: It has demonstrated neuroprotective properties by preventing apoptosis in neuronal-like PC12 cells.[1]

  • Anticancer Activity: It exhibits anti-proliferative effects against various human tumor cell lines.[1][3]

2. What is the recommended starting concentration range for in vitro experiments?

The optimal concentration of this compound is highly dependent on the specific assay and cell line being used. Based on published data, here are some suggested starting ranges:

  • Enzymatic Assays (Tyrosinase, HDAC): 0.1 µM to 10 µM. The IC50 for mushroom tyrosinase is reported to be as low as 0.53 µM, and for HDAC, it is 1.43 µM.[1]

  • Cell-Based Assays (Anti-proliferative, Melanin (B1238610) Inhibition): 1 µM to 50 µM. For example, it shows growth inhibition in MDA-MB-231 breast cancer cells with a GI50 of 1.45 µM, while 50 µM was used to significantly reduce melanin content in human melanocytes without significant toxicity.[1][2]

  • Neuroprotection Assays: Around 5 µM to 10 µM. The EC50 for preventing apoptosis in PC12 cells was found to be 7.20 µM.[1]

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

3. How should I prepare stock solutions of this compound?

This compound is sparingly soluble in water but is soluble in DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: For experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Activity Observed

If you are not observing the expected biological activity or your results are highly variable, consider the following:

  • Compound Stability: this compound can degrade through oxidation of the sulfide (B99878) group.[1] Prepare fresh working solutions from a frozen stock for each experiment. Test the stability of the compound in your specific cell culture media over the duration of your experiment using methods like LC-MS if possible.[1]

  • Solubility Issues: Poor solubility at higher concentrations can lead to inconsistent effective concentrations. Visually inspect your working solutions for any precipitation. If precipitation occurs, you may need to lower the concentration or adjust your solvent system (while being mindful of solvent toxicity).

  • Cell Density: Cell confluency can impact drug efficacy.[4] Standardize your cell seeding density across all experiments to ensure reproducibility.

  • Enzyme Source and Purity (for enzymatic assays): The activity of enzymes like tyrosinase and HDAC can vary between species and preparation methods.[5] Use a consistent and well-characterized source for your assays.

Issue 2: High Cytotoxicity Observed at Expected Efficacious Doses

If you are observing significant cell death at concentrations where you expect to see a specific biological effect, follow these steps:

  • Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic profile of this compound in your specific cell line. An MTT, XTT, or LDH assay can be used to determine the concentration at which the compound becomes toxic.[6][7]

  • Optimize Concentration: Based on the cytotoxicity data, select a concentration range for your functional assays that is non-toxic or has minimal impact on cell viability.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a solvent control in all experiments.

Quantitative Data Summary

ParameterValueAssay/Cell LineReference
IC50 0.53 µMMushroom Tyrosinase Inhibition[1][2]
Ki 58 ± 6 nMMushroom Tyrosinase Inhibition[2][8][9]
IC50 1.43 µMHDAC Enzyme Inhibition[1]
GI50 1.45 µMGrowth Inhibition in MDA-MB-231 breast cancer cells[1]
GI50 7.65 µMGrowth Inhibition in PC-3 prostate cancer cells[1][10]
EC50 7.20 µMNeuroprotection in PC12 cells[1]
Effective Concentration 50 µMAttenuated 20% melanin content in human normal melanocytes[2][8][9]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][10]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Mushroom Tyrosinase solution.

    • L-DOPA (substrate) solution.

    • Phosphate (B84403) buffer (pH 6.8).

    • This compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the this compound solution (inhibitor).

    • Add the mushroom tyrosinase solution.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the L-DOPA solution.

  • Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.

  • Calculation: Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value. The percentage of inhibition can be calculated using the formula: Inhibition (%) = [(C-B) - (S-B)] / (C-B) * 100, where C is the absorbance of the control, B is the absorbance of the blank, and S is the absorbance of the sample.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Dilutions (in Culture Medium) stock->working Dilute cyto Cytotoxicity Assay (e.g., MTT) working->cyto func FunctionalAssay (e.g., Tyrosinase Inhibition) working->func cyto->func DetermineNon-Toxic ConcentrationRange dose_response Dose-Response Curve func->dose_response ic50 Calculate IC50/EC50 dose_response->ic50

Caption: General experimental workflow for in vitro studies.

tyrosinase_inhibition cluster_enzyme Tyrosinase Active Site cu1 Cu2+ melanin Melanin cu1->melanin Catalyzes (Inhibited) cu2 Cu2+ compound This compound compound->cu1 Chelates compound->cu2 Chelates tyrosine L-Tyrosine (Substrate) tyrosine->cu1 Binds to (Blocked) troubleshooting_logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Results? stability Check Compound Stability (Fresh Dilutions?) start->stability solubility Verify Solubility (Precipitation?) start->solubility cell_density Standardize Cell Density start->cell_density cytotoxicity Assess Cytotoxicity (MTT/LDH Assay) start->cytotoxicity fresh Use Freshly Prepared Working Solutions stability->fresh adjust_conc Adjust Concentration or Solvent solubility->adjust_conc standardize Maintain Consistent Seeding Protocol cell_density->standardize optimize_dose Optimize Dose to be Non-Toxic cytotoxicity->optimize_dose

References

Technical Support Center: Overcoming Challenges in Bis-(4-hydroxybenzyl)sulfide Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when delivering Bis-(4-hydroxybenzyl)sulfide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a naturally occurring organosulfur compound.[1] In cell culture and preclinical research, it is primarily investigated for its role as an inhibitor of two key enzymes:

  • Histone Deacetylases (HDACs): By inhibiting HDACs, this compound can alter gene expression, leading to anti-proliferative effects in cancer cell lines.[1][2][3] It has shown growth inhibitory activity against cell lines such as the MDA-MB-231 breast cancer cell line and the PC-3 prostate cancer cell line.[1]

  • Tyrosinase: This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] This makes it a compound of interest for research in dermatology and cosmetics.

Q2: What is the main challenge in delivering this compound to cells in culture?

The primary challenge is its low aqueous solubility . This compound is a hydrophobic compound, meaning it does not readily dissolve in water-based solutions like cell culture media. This can lead to several experimental issues, including:

  • Precipitation: The compound may "crash out" of solution when added to the culture medium, forming visible precipitates.

  • Inaccurate Dosing: Poor solubility can lead to an unknown and inconsistent concentration of the compound that is actually available to the cells.

  • Lack of Reproducibility: Inconsistent solubility can cause significant variability between experiments.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. It is recommended to use anhydrous, high-purity DMSO to prepare a high-concentration stock solution.

Q4: What are the potential toxic effects of the solvent on my cells?

DMSO can be toxic to cells at higher concentrations. The cytotoxic effects are cell-line dependent and time-dependent. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize its impact on cell viability and function. However, for sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is preferable. It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to distinguish the effects of the compound from those of the solvent.

Troubleshooting Guide: Compound Precipitation

Issue: My this compound solution precipitates immediately upon addition to the cell culture medium.

This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a dose-response experiment to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and also contribute to precipitation upon further dilution.Keep the final DMSO concentration at or below 0.5%. Prepare a more concentrated stock solution to minimize the volume of solvent added to the media.

Issue: My media with this compound looks fine initially, but I observe a precipitate after a few hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be unstable in the culture medium over time, leading to degradation and precipitation.Prepare fresh media with the compound immediately before each experiment.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.Try a different basal media formulation. If using serum-free media, consider that some compounds are more prone to precipitation without the solubilizing effects of serum proteins.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
pH Changes Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is adapted from methods used for similar hydrophobic compounds and MTT assays involving this compound.[2]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

    • Note: Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed, but avoid overheating.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Sterilization (Optional but Recommended): To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Cell Treatment

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solutions:

    • Serial Dilution: It is highly recommended to perform serial dilutions to reach the final desired concentrations.

    • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed complete cell culture medium.

    • Final Dilution: Add the final diluted solution to your cell culture plates. Ensure the final DMSO concentration is non-toxic (≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is essential to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared working solutions of this compound and the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Alternative Delivery Strategies

If solubility issues persist, consider these advanced formulation strategies:

Cyclodextrin (B1172386) Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]

General Protocol for Cyclodextrin Inclusion Complex Formation (Kneading Method): [5]

  • Prepare a slurry of β-cyclodextrin in a minimal amount of water.

  • Dissolve this compound in a small amount of a suitable organic solvent.

  • Add the drug solution to the cyclodextrin slurry and knead the mixture in a mortar until a paste is formed.

  • Dry the paste (e.g., in an oven at a controlled temperature or under vacuum).

  • Wash the resulting solid with a small amount of a non-solvent for the complex to remove any free drug, then dry again.

  • The resulting powder can then be dissolved in cell culture medium.

Nanoparticle Formulation

Encapsulating this compound into nanoparticles can improve its solubility, stability, and cellular uptake. A common method is nanoprecipitation.[6]

General Protocol for Nanoprecipitation: [6]

  • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Add this organic solution dropwise to an aqueous solution (e.g., water or a buffer) containing a stabilizer (e.g., PVA) under constant stirring.

  • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug and forming nanoparticles.

  • The organic solvent is then removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension can be purified and used for cell culture experiments.

Data Presentation

Table 1: DMSO Cytotoxicity in Various Cancer Cell Lines

This table summarizes the cytotoxic effects of different concentrations of DMSO on several common cancer cell lines. It is essential to determine the optimal DMSO concentration for your specific cell line and experimental duration.

Cell LineDMSO ConcentrationExposure TimeEffect on ViabilityReference
HepG2 0.6%-Significant effect on cell growth[7]
2.5%24 and 48 hours>30% reduction in viability[8]
MDA-MB-231 0.6%-No significant effect on cell growth[7]
5%24, 48, and 72 hours>30% reduction in viability[8]
MCF-7 0.6%-Significant effect on cell growth[7]
0.3125%48 and 72 hoursHigh sensitivity, >30% reduction in viability[8][9]
Jurkat ≥2%24, 48, and 72 hoursSignificant dose- and time-dependent cytotoxicity
THP-1 ≥2%24, 48, and 72 hoursSignificant dose- and time-dependent cytotoxicity

Table 2: Reported Biological Activities of this compound

ActivityTargetCell Line/SystemIC₅₀ / GI₅₀Reference
HDAC Inhibition HDAC Enzyme-1.43 µM[1]
Anti-proliferative -MDA-MB-231 (Breast Cancer)1.45 µM[1]
Anti-proliferative -PC-3 (Prostate Cancer)7.65 µM[1][2]
Tyrosinase Inhibition Mushroom Tyrosinase-0.53 µM[1]

Signaling Pathway and Workflow Diagrams

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Acetyl_Histones Acetylated Histones HDAC->Acetyl_Histones Removes Acetyl Groups Histones Histones Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin HAT HAT HAT->Histones Adds Acetyl Groups Open_Chromatin Open Chromatin (Transcriptionally Active) Acetyl_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Tyrosinase_Inhibition_Pathway cluster_tyrosinase_catalysis Tyrosinase_Inhibitor This compound Tyrosinase Tyrosinase Tyrosinase_Inhibitor->Tyrosinase Inhibits Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Synthesis Dopaquinone->Melanin

Caption: Inhibition of Melanogenesis by this compound.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw serial_dilute Serial Dilution in Pre-warmed (37°C) Culture Medium thaw->serial_dilute vehicle_control Prepare Vehicle Control (Medium + same final DMSO conc.) thaw->vehicle_control treat_cells Treat Cells serial_dilute->treat_cells vehicle_control->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Downstream Analysis (e.g., MTT, Western Blot) incubate->analyze

References

Identifying and minimizing assay interference with Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(4-hydroxybenzyl)sulfide. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential assay interference from this compound. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring organosulfur compound.[1] It has been identified as a potent inhibitor of Histone Deacetylase (HDAC) and tyrosinase.[1][2][3] Its inhibitory activity against these targets makes it a compound of interest in cancer and dermatological research.[1][2]

Q2: Why might this compound interfere with my assay?

A2: The chemical structure of this compound contains features that are known to contribute to assay interference. These include:

  • Phenolic Hydroxyl Groups: Phenolic compounds can be prone to oxidation, which can lead to redox-based assay interference.[4] They can also be a source of autofluorescence.

  • Sulfide Linkage: The sulfur atom can interact with certain assay components, potentially leading to non-specific inhibition or other forms of interference.

  • Potential for Aggregation: Like many small molecules, this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes and other proteins.[5][6]

Q3: What are the most common types of assay interference to be aware of with this compound?

A3: Based on its chemical structure, the most likely forms of interference are:

  • Autofluorescence: The compound may emit its own light when excited at the wavelengths used in fluorescence-based assays, leading to false-positive signals.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can sequester and non-specifically inhibit enzymes.[5][6]

  • Redox Activity: The phenolic groups may undergo redox cycling, producing reactive oxygen species (ROS) that can disrupt assay components.

  • Thiol Reactivity: While less common for this specific structure compared to others, the potential for interaction with free thiol groups on proteins should not be entirely dismissed.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating specific types of assay interference you may encounter when working with this compound.

Guide 1: Investigating Suspected Autofluorescence

Issue: You observe an unexpectedly high signal in your fluorescence-based assay in the presence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in your assay buffer without any other assay components (e.g., enzymes, substrates, or cells). A significant signal in this control is a strong indicator of autofluorescence.

  • Perform a Spectral Scan: Determine the excitation and emission spectra of this compound. If there is a significant overlap with the excitation and/or emission spectra of your assay's fluorophore, autofluorescence is a likely cause of interference.

  • Change the Fluorophore: If spectral overlap is confirmed, consider switching to a fluorophore with a different excitation and emission profile, preferably one that is red-shifted, as autofluorescence is more common in the blue-green region of the spectrum.[7]

  • Implement a Counter-Screen: Use a dedicated autofluorescence counter-screen to quantify the compound's intrinsic fluorescence and subtract this background from your primary assay results.

Guide 2: Assessing Compound Aggregation

Issue: You observe non-specific inhibition that is not dose-dependent in a predictable manner, or you see a steep drop-off in activity at a certain concentration.

Troubleshooting Steps:

  • Include a Detergent: Run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[6] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the formation of compound aggregates in your assay buffer at various concentrations.

  • Vary Enzyme Concentration: If the IC50 of this compound changes significantly with varying enzyme concentrations, this can be an indicator of aggregation-based inhibition.

  • NMR-Based Aggregation Assay: For a more detailed analysis, NMR techniques can be used to detect the formation of aggregates by observing changes in the compound's NMR spectrum upon dilution.[8][9]

Guide 3: Evaluating Redox Activity

Issue: You suspect that this compound is interfering with your assay through oxidation or reduction of assay components, particularly in assays sensitive to reactive oxygen species (ROS).

Troubleshooting Steps:

  • DTT Sensitivity Test: Measure the IC50 of your compound in the presence and absence of a reducing agent like dithiothreitol (B142953) (DTT) (typically 1-5 mM).[2] A significant shift in IC50 in the presence of DTT suggests that the compound's activity may be mediated by redox activity or thiol reactivity.

  • Hydrogen Peroxide Production Assay: Use a commercially available assay to detect the production of hydrogen peroxide by your compound in the assay buffer. An increase in hydrogen peroxide indicates redox cycling.

  • Resazurin-Based Redox Assay: A simple colorimetric assay using resazurin (B115843) can indicate if a compound has redox activity. A change in color from blue to pink in the presence of the compound suggests it is a reducing agent.

  • LC-MS Analysis: For a definitive answer, analyze key protein components of your assay (e.g., the target enzyme) by LC-MS after incubation with this compound to look for oxidative modifications.[10][11]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in common interference assays. This data is for illustrative purposes and may not represent the actual interference profile of the compound.

Table 1: Autofluorescence Profile of this compound

Concentration (µM)Fluorescence Intensity (RFU) at 485/525 nmFluorescence Intensity (RFU) at 590/645 nm
115020
5750100
101500250
253750600
5075001200

Table 2: Effect of Detergent on Inhibitory Activity (IC50)

Assay ConditionTarget EnzymeIC50 (µM)
Standard BufferEnzyme A5.2
+ 0.01% Triton X-100Enzyme A45.8
Standard BufferEnzyme B8.1
+ 0.01% Triton X-100Enzyme B75.3

Table 3: Redox Activity Assessment

AssayConditionResultInterpretation
DTT Shift Assay- DTTIC50 = 6.5 µMPotential Redox Activity
+ 1 mM DTTIC50 = 58.2 µM
H2O2 Production50 µM Compound2.5 µM H2O2Compound is producing ROS
Resazurin Assay50 µM CompoundColor change to pinkCompound has reducing activity

Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

Objective: To quantify the intrinsic fluorescence of this compound.

Materials:

  • This compound

  • Assay buffer (the same used in your primary assay)

  • Black, clear-bottom 384-well microplates

  • Fluorescence plate reader

Method:

  • Prepare a 2-fold serial dilution of this compound in assay buffer, starting from your highest intended assay concentration.

  • Add a fixed volume (e.g., 50 µL) of each compound dilution to the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity in each well.

  • Plot the fluorescence intensity against the compound concentration to determine the contribution of compound autofluorescence to your assay signal.

Protocol 2: Detergent Titration for Aggregation

Objective: To determine if the observed activity of this compound is due to aggregation.

Materials:

  • This compound

  • Your primary assay components (enzyme, substrate, etc.)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Appropriate microplates for your assay

  • Plate reader for your assay readout

Method:

  • Prepare your standard assay mixture.

  • Create a set of assay buffers containing varying final concentrations of Triton X-100 (e.g., 0%, 0.001%, 0.01%, 0.1%).

  • Prepare serial dilutions of this compound in each of the detergent-containing buffers.

  • Run your primary assay using these compound dilutions.

  • Determine the IC50 of this compound at each detergent concentration.

  • A significant rightward shift in the IC50 curve with increasing detergent concentration is indicative of aggregation-based activity.[5]

Protocol 3: DTT Sensitivity Assay for Redox Activity

Objective: To assess if the activity of this compound is sensitive to reducing agents.

Materials:

  • This compound

  • Your primary assay components

  • Assay buffer

  • Dithiothreitol (DTT) (1 M stock solution)

  • Appropriate microplates for your assay

  • Plate reader for your assay readout

Method:

  • Prepare two sets of your primary assay: one with the standard assay buffer and another with the assay buffer supplemented with a final concentration of 1 mM DTT.

  • Prepare serial dilutions of this compound in both the standard and DTT-containing buffers.

  • Perform your primary assay with both sets of compound dilutions.

  • Calculate the IC50 of this compound in the presence and absence of DTT.

  • A significant increase (e.g., >5-fold) in the IC50 in the presence of DTT suggests that the compound's activity may be due to redox cycling or thiol reactivity.[2]

Mandatory Visualizations

Interference_Workflow Troubleshooting Workflow for Assay Interference start Unexpected Assay Result with This compound check_fluorescence Is it a fluorescence-based assay? start->check_fluorescence autofluorescence_test Run Autofluorescence Counter-Screen check_fluorescence->autofluorescence_test Yes check_aggregation Assess Compound Aggregation check_fluorescence->check_aggregation No is_autofluorescent Is there significant autofluorescence? autofluorescence_test->is_autofluorescent mitigate_autofluorescence Mitigation: - Change fluorophore - Subtract background is_autofluorescent->mitigate_autofluorescence Yes is_autofluorescent->check_aggregation No mitigate_autofluorescence->check_aggregation is_aggregating Is activity sensitive to detergent? check_aggregation->is_aggregating mitigate_aggregation Mitigation: - Add low-level detergent - Lower compound concentration is_aggregating->mitigate_aggregation Yes check_redox Evaluate Redox Activity is_aggregating->check_redox No mitigate_aggregation->check_redox is_redox_active Is activity sensitive to DTT? check_redox->is_redox_active mitigate_redox Mitigation: - Add antioxidants - Confirm with orthogonal assay is_redox_active->mitigate_redox Yes valid_result Result likely valid for this interference type is_redox_active->valid_result No end Proceed with Caution and Appropriate Controls mitigate_redox->end valid_result->end

Caption: A logical workflow for identifying and mitigating common types of assay interference.

Potential_Interference_Mechanisms Potential Interference Mechanisms of this compound compound This compound phenolic_groups Phenolic -OH Groups compound->phenolic_groups sulfide_linkage Sulfide Linkage compound->sulfide_linkage aggregation Compound Aggregation compound->aggregation autofluorescence Autofluorescence phenolic_groups->autofluorescence redox_activity Redox Activity (ROS production) phenolic_groups->redox_activity thiol_reactivity Thiol Reactivity sulfide_linkage->thiol_reactivity nonspecific_inhibition Non-specific Inhibition aggregation->nonspecific_inhibition

Caption: Relationship between the chemical features of the compound and potential interference mechanisms.

References

Technical Support Center: Purification of Synthetic Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Bis-(4-hydroxybenzyl)sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective laboratory-scale purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of synthetic this compound?

A2: Common impurities arise from the synthetic route, which typically involves the nucleophilic substitution of a 4-hydroxybenzyl halide with a 4-hydroxybenzyl thiol. Potential impurities include:

  • Unreacted starting materials: 4-hydroxybenzyl alcohol, 4-hydroxybenzyl halide, or 4-hydroxybenzyl thiol.

  • Oxidation byproduct: Bis-(4-hydroxybenzyl)disulfide, formed from the oxidative coupling of the thiol starting material.

  • Isomeric impurities: Bis-(2-hydroxybenzyl)sulfide or mixed ortho-para isomers, depending on the regioselectivity of the starting material synthesis.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity. A single spot on the TLC plate under UV visualization and after staining indicates a high degree of purity, while multiple spots suggest the presence of impurities.

Recommended TLC Conditions
ComponentDescription
Stationary Phase Silica (B1680970) gel 60 F254
Mobile Phase 30-40% Ethyl acetate (B1210297) in Hexane (v/v). The polarity can be adjusted for optimal separation.
Visualization UV light (254 nm) and staining with a potassium permanganate (B83412) or vanillin (B372448) solution.
Expected Rf The Rf of this compound is typically in the range of 0.3-0.4 in 35% ethyl acetate/hexane.

Purification Protocols and Troubleshooting Guides

Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities that have different solubility profiles from the desired product. An ethanol (B145695)/water mixture is a commonly used solvent system for this compound.[1]

Experimental Protocol: Recrystallization from Ethanol/Water

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Induce Crystallization: While stirring the hot ethanolic solution, slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Quantitative Data: Recrystallization
ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Yield -75-85%
Appearance Off-white powderWhite crystalline solid
Melting Point Broad rangeSharp melting point
Troubleshooting Guide: Recrystallization

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of the better solvent (ethanol in this case) to decrease the supersaturation. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.

Q5: I have a very low recovery of my product after recrystallization. Why?

A5: Low recovery can be due to several factors:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.

  • Solution: Try to use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. If you suspect product loss during filtration, you can attempt to recover it from the filter paper or by concentrating the mother liquor and attempting a second crystallization.

Workflow for Recrystallization

G cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Ethanol hot_filter Hot Filtration (Optional) dissolve->hot_filter add_water Add Hot Water to Induce Turbidity hot_filter->add_water re_dissolve Add Hot Ethanol to Re-dissolve add_water->re_dissolve cool Slow Cooling to Room Temperature re_dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating this compound from impurities with different polarities, such as unreacted starting materials and the disulfide byproduct.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is 30% EtOAc in hexane. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in a low-polarity solvent (e.g., 10% EtOAc in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be:

    • 10-20% EtOAc/Hexane to elute non-polar impurities.

    • 20-40% EtOAc/Hexane to elute the this compound.

    • 40-60% EtOAc/Hexane to elute more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Quantitative Data: Flash Column Chromatography
ParameterBefore PurificationAfter Column Chromatography
Purity (by HPLC) 85-95%>99%
Yield -80-90%
Appearance Yellowish solidWhite powder
Rf (35% EtOAc/Hexane) Multiple spotsSingle spot at ~0.35
Troubleshooting Guide: Flash Column Chromatography

Q6: My compounds are not separating well on the column.

A6: Poor separation can be due to several factors:

  • Inappropriate mobile phase: The polarity of the solvent system may not be optimal.

  • Improper column packing: Air bubbles or channels in the silica gel will lead to poor separation.

  • Overloading the column: Using too much crude material for the column size will result in broad bands and poor resolution.

  • Solution: Optimize the solvent system using TLC before running the column. Ensure the column is packed uniformly without any cracks or bubbles. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

Q7: The product is eluting with impurities, even though they have different Rf values on TLC.

A7: This can happen if the sample was not loaded onto the column in a concentrated band.

  • Solution: Dissolve the crude product in the minimum amount of solvent for loading. If the product is not very soluble in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

Q8: My phenolic compound is streaking on the silica gel column.

A8: The acidic nature of silica gel can sometimes cause phenolic compounds to streak.

  • Solution: A small amount of a mild acid (e.g., 0.1% acetic acid) can be added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups and improve the peak shape. Alternatively, using a different stationary phase like alumina (B75360) might be beneficial.

Troubleshooting Logic for Column Chromatography

G cluster_troubleshooting Column Chromatography Troubleshooting start Poor Separation check_mobile_phase Is Mobile Phase Optimized (TLC Rf ~0.3-0.4)? start->check_mobile_phase check_packing Is Column Packed Properly (No Channels)? check_mobile_phase->check_packing Yes optimize_solvent Optimize Solvent System using TLC check_mobile_phase->optimize_solvent No check_loading Is Sample Loading Concentrated? check_packing->check_loading Yes repack_column Repack Column Carefully check_packing->repack_column No streaking Is the Product Streaking? check_loading->streaking Yes dry_load Use Dry Loading Technique check_loading->dry_load No add_acid Add 0.1% Acetic Acid to Mobile Phase streaking->add_acid Yes

Caption: A logical workflow for troubleshooting common issues in flash column chromatography.

References

Storage and handling recommendations for Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe storage and handling of Bis-(4-hydroxybenzyl)sulfide, tailored for researchers, scientists, and professionals in drug development.

Storage and Handling Recommendations

Quantitative Data Summary

ParameterRecommendationNotes
Storage Temperature Cool and dry placeAvoid exposure to excessive heat or moisture.
Light Sensitivity Store in a light-resistant containerAmber vials or containers stored in the dark are recommended to prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Recommended for long-term storage to prevent oxidation.
Container Material Tightly sealed, non-reactive containersGlass or other inert material containers are suitable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for experiments?

A1: Based on its chemical structure, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations.

Q2: Is this compound sensitive to air or moisture?

A2: Phenolic compounds can be susceptible to oxidation, and the sulfide (B99878) linkage may also be prone to oxidation over time. For long-term storage, it is best practice to store the compound under an inert atmosphere such as argon or nitrogen to minimize degradation. Ensure the container is tightly sealed to prevent moisture absorption.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE should be worn at all times. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).

Q4: How should I handle a spill of this compound?

A4: In case of a spill, ensure the area is well-ventilated. For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Q5: How should this compound waste be disposed of?

A5: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound appears discolored or has an unusual odor. Degradation due to improper storage (exposure to light, air, or moisture).Discard the degraded compound. For future prevention, store in a tightly sealed, light-resistant container under an inert atmosphere in a cool, dry place.
Inconsistent experimental results. 1. Compound degradation.2. Incomplete dissolution.3. Contamination.1. Use a fresh, properly stored sample.2. Ensure the compound is fully dissolved. Sonication may aid dissolution.3. Use clean glassware and high-purity solvents.
Difficulty dissolving the compound. Use of an inappropriate solvent.Test solubility in small amounts of different organic solvents (e.g., DMSO, ethanol). Prepare a stock solution in a solvent in which it is freely soluble.

Experimental Workflow & Troubleshooting Logic

G Troubleshooting Workflow for this compound Handling cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting cluster_solution Resolution storage Store in cool, dry, dark place under inert atmosphere prep Prepare stock solution in appropriate solvent (e.g., DMSO) storage->prep For use experiment Perform Experiment prep->experiment results Analyze Results experiment->results unexpected_results Unexpected Results? results->unexpected_results check_compound Check for discoloration/ odegradation unexpected_results->check_compound Yes end Successful Experiment unexpected_results->end No check_solubility Verify complete dissolution (sonicate if needed) check_compound->check_solubility use_fresh Use fresh stock/aliquot check_compound->use_fresh check_protocol Review experimental protocol and calculations check_solubility->check_protocol optimize_sol Optimize solvent/dissolution method check_solubility->optimize_sol revise_protocol Revise protocol check_protocol->revise_protocol use_fresh->prep Re-prepare optimize_sol->prep Re-prepare revise_protocol->experiment Re-run

Caption: Troubleshooting workflow for experiments involving this compound.

Validation & Comparative

A Comparative Analysis of Bis-(4-hydroxybenzyl)sulfide and Kojic Acid as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is paramount for the development of effective skin lightening agents and treatments for hyperpigmentation disorders. Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin (B1238610) production. Its inhibition can effectively reduce melanin synthesis. This guide provides an objective comparison of two prominent tyrosinase inhibitors: bis-(4-hydroxybenzyl)sulfide, a potent natural compound, and kojic acid, a well-established agent in the cosmetic industry.

Overview of Inhibitory Performance

This compound has demonstrated significantly higher potency in inhibiting mushroom tyrosinase compared to kojic acid. Experimental data reveals a substantial difference in their half-maximal inhibitory concentrations (IC50), a key indicator of an inhibitor's effectiveness.

Quantitative Data Summary

InhibitorTarget EnzymeIC50 Value (µM)Inhibition Constant (Ki)Inhibition TypeReference
This compoundMushroom Tyrosinase0.53[1][2]58 ± 6 nM[2][3]Competitive[1][2][1][2]
Kojic AcidMushroom Tyrosinase30.6[4]Not widely reportedCompetitive (monophenolase), Mixed (diphenolase)[4][5][4][5]

Mechanism of Action

Both compounds exert their inhibitory effects by interacting with the active site of the tyrosinase enzyme, which contains copper ions essential for its catalytic activity.

This compound acts as a strong competitive inhibitor.[2] Molecular modeling studies indicate that the central sulfur atom of the molecule plays a crucial role by directly chelating the two copper ions within the enzyme's active site.[1] This coordination effectively abolishes the enzyme's catalytic function.[1]

Kojic acid exhibits a more complex inhibitory mechanism. It is known to be a competitive inhibitor of the monophenolase activity and a mixed inhibitor of the diphenolase activity of mushroom tyrosinase.[5] Its ability to chelate the copper ions at the active site is a key aspect of its inhibitory effect.[5] Furthermore, kojic acid has been reported as a slow-binding inhibitor of the diphenolase activity of tyrosinase.[5][6][7][8]

Effects on Melanogenesis

The ultimate goal of a tyrosinase inhibitor in a cosmetic or therapeutic context is to reduce melanin production. Both compounds have shown efficacy in cellular and in vivo models.

This compound has been shown to significantly reduce melanin content in human normal melanocytes without causing significant cell toxicity.[2][3] At a concentration of 50 µM, it attenuated melanin content by 20%.[2][3] In vivo studies using a zebrafish model also demonstrated its effectiveness in reducing melanogenesis without adverse side effects.[2]

Kojic acid is a well-established skin-whitening agent used in cosmetics.[5] It effectively decreases melanin content in melanocytes.[9] However, its use can be associated with some drawbacks, including potential skin irritation and instability in formulations.[9][10]

Signaling Pathways and Experimental Workflows

To understand the broader biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for assessing tyrosinase inhibitors.

Melanogenesis_Signaling_Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes alphaMSH α-MSH Keratinocytes->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to Tyrosine L-Tyrosine Tyrosinase->Tyrosine LDOPA L-DOPA Tyrosinase->LDOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Inhibitor Tyrosinase Inhibitor (e.g., this compound, Kojic Acid) Inhibitor->Tyrosinase inhibits

Caption: Simplified melanogenesis signaling pathway.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor 1. Prepare Inhibitor Solutions (this compound or Kojic Acid) in various concentrations mix 4. Mix Inhibitor and Tyrosinase in a 96-well plate prep_inhibitor->mix prep_enzyme 2. Prepare Tyrosinase Solution prep_enzyme->mix prep_substrate 3. Prepare Substrate Solution (L-DOPA or L-Tyrosine) add_substrate 6. Add Substrate to initiate reaction prep_substrate->add_substrate incubate 5. Pre-incubate mix->incubate incubate->add_substrate measure 7. Measure Absorbance at ~475 nm (Dopachrome formation) over time add_substrate->measure calc_inhibition 8. Calculate % Inhibition measure->calc_inhibition plot 9. Plot % Inhibition vs. Concentration calc_inhibition->plot calc_ic50 10. Determine IC50 Value plot->calc_ic50

Caption: In Vitro Tyrosinase Inhibition Assay Workflow.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against the tyrosinase enzyme.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control (kojic acid) in the phosphate buffer.[11]

  • In a 96-well plate, add the tyrosinase enzyme solution to wells containing either the test compound, positive control, or buffer (for the control reaction).[11][12]

  • Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[12][13]

  • Initiate the enzymatic reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to all wells.[11]

  • Immediately measure the absorbance of the product (dopachrome) formation at approximately 475-510 nm kinetically for a set period.[11][13]

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.[14]

  • The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This assay evaluates the effect of the inhibitor on melanin production in a cellular context, typically using B16F10 melanoma cells or normal human melanocytes.

Materials:

  • Melanocyte cell line (e.g., B16F10 murine melanoma cells)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., 1 M NaOH with 10% DMSO)[15]

  • Microplate reader

Procedure:

  • Seed the melanocyte cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[15] A vehicle control and a positive control are included.

  • After treatment, wash the cells with PBS and harvest them.

  • Lyse the cell pellets with the lysis buffer and incubate at an elevated temperature (e.g., 80°C for 1 hour) to solubilize the melanin.[15][16]

  • Measure the absorbance of the lysate at a wavelength of around 470-492 nm.[16][17]

  • The melanin content can be normalized to the total protein content of the cells, which is determined from a parallel set of cell lysates.[15]

  • The percentage of melanin inhibition relative to the control is then calculated.

Conclusion

Based on the available experimental data, this compound emerges as a significantly more potent tyrosinase inhibitor than kojic acid in in vitro assays.[1][2] Its strong competitive inhibition mechanism, centered around the chelation of copper ions by its sulfur atom, contributes to its high efficacy.[1] While both compounds have demonstrated the ability to reduce melanin synthesis in cellular models, the superior in vitro potency of this compound suggests it may be a more efficient agent for applications in dermatology and cosmetics. However, further comprehensive studies, including formulation stability, skin penetration, and long-term safety profiles, are necessary for a complete comparative assessment for clinical and commercial applications. Kojic acid, despite its lower in vitro potency, has a longer history of use and a more established, albeit not entirely unblemished, safety and efficacy profile in commercial products.[9][18] Researchers and drug development professionals should consider these factors when selecting a tyrosinase inhibitor for their specific applications.

References

Comparative analysis of Bis-(4-hydroxybenzyl)sulfide and other HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bis-(4-hydroxybenzyl)sulfide and Other HDAC Inhibitors

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. In various diseases, particularly cancer, aberrant HDAC activity contributes to tumorigenesis by silencing tumor suppressor genes. HDAC inhibitors counteract this process, leading to the reactivation of silenced genes, which can result in cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][2]

This guide provides a comparative analysis of this compound, a naturally occurring HDAC inhibitor, with other well-established synthetic HDAC inhibitors. We will objectively compare their performance based on available experimental data, detail the experimental protocols used for their evaluation, and provide visualizations of key pathways and workflows.

This compound is a natural sulfur compound isolated from the root extract of Pleuropterus ciliinervis.[3] It has demonstrated potent inhibitory activity against HDAC enzymes and has shown growth inhibitory effects on various human tumor cell lines.[3][4][5]

Performance Comparison: Quantitative Data

The efficacy of HDAC inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their growth inhibitory activity (GI50) against cancer cell lines.

HDAC Inhibitory Activity (IC50)

The following table summarizes the IC50 values of this compound and other selected HDAC inhibitors against total or specific HDAC isoforms. Lower IC50 values indicate greater potency.

InhibitorTypeTarget HDAC(s)IC50 (µM)
This compound Natural ProductTotal HDAC1.43[4]
Vorinostat (SAHA) Pan-inhibitorClass I, II~0.05-0.67[6][7]
Panobinostat Pan-inhibitorClass I, II, IV0.001-0.031
Belinostat Pan-inhibitorZinc-dependent HDACsNanomolar concentrations[8]
Romidepsin (B612169) Class I-selectiveClass INanomolar concentrations[9]
Entinostat Class I/IV-selectiveClass I, IV0.09-0.5
Anti-proliferative Activity (GI50)

The following table compares the growth inhibitory effects of this compound and other HDAC inhibitors on various human cancer cell lines.

InhibitorCell LineCancer TypeGI50 (µM)
This compound MDA-MB-231Breast Cancer1.45[4]
PC-3Prostate Cancer7.65[4][5]
Vorinostat (SAHA) HCT116Colon Cancer~2.5[6]
MCF7Breast Cancer~2.5-5.0[7]
Panobinostat VariousMultiple Myeloma, CTCLNanomolar range[10]
Entinostat VariousBreast, Lung, ColorectalVaries by cell line[11]

Mechanism of Action

HDAC inhibitors function by binding to the active site of HDAC enzymes, which typically contains a zinc ion essential for catalytic activity. This inhibition prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones.[1] The resulting "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest and apoptosis.[11][12]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histone Histone Protein (Acetylated Lysine) HDAC->Histone DNA_condensed Condensed Chromatin (Gene Silencing) Histone->DNA_condensed Deacetylation DNA_relaxed Relaxed Chromatin (Gene Expression) DNA_condensed->DNA_relaxed Acetylation Promoted TSG Tumor Suppressor Genes (e.g., p21) DNA_relaxed->TSG Allows Transcription Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis HDACi HDAC Inhibitor (e.g., this compound) HDACi->HDAC Inhibits

Caption: General mechanism of HDAC inhibition leading to gene expression and apoptosis.

This compound is believed to exert its HDAC inhibitory effect through the chelation of metal ions in the enzyme's active site by its sulfur atom.[4] This action prevents the deacetylase function of the enzyme, leading to the anti-proliferative effects observed in cancer cell lines.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of HDAC inhibitors. Below are detailed protocols for two key experiments.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.

Materials:

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution (e.g., containing Trichostatin A and a protease)

  • Test compounds (this compound and others)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme solution to each well.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (e.g., Trichostatin A) and a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for compound-enzyme interaction.

  • Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution. This solution also contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence on a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the data.

HDAC_Assay_Workflow start Start prep Prepare Serial Dilutions of Inhibitors start->prep plate Add HDAC Enzyme & Inhibitors to 96-well Plate prep->plate incubate1 Incubate (37°C, 30 min) Compound-Enzyme Interaction plate->incubate1 add_substrate Add Fluorogenic HDAC Substrate incubate1->add_substrate incubate2 Incubate (37°C, 60 min) Enzymatic Reaction add_substrate->incubate2 add_developer Add Developer Solution (Stops reaction, generates signal) incubate2->add_developer incubate3 Incubate (RT, 15 min) add_developer->incubate3 read Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate3->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

References

A Comparative Analysis of Bis-(4-hydroxybenzyl)sulfide and Suberoylanilide Hydroxamic Acid (SAHA) in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent histone deacetylase inhibitors.

This guide provides a comprehensive comparison of Bis-(4-hydroxybenzyl)sulfide, a naturally derived sulfur compound, and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a well-established synthetic histone deacetylase (HDAC) inhibitor. The following sections present a detailed analysis of their inhibitory activities, effects on cancer cell proliferation, and the underlying molecular mechanisms, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and SAHA as determined by HDAC inhibition and cancer cell growth inhibition assays.

Table 1: HDAC Enzyme Inhibition

CompoundAssay TypeIC50 (µM)Source
This compoundHDAC Enzyme Assay1.43[1]
SAHA (Vorinostat)Cell-free HDAC Assay~0.01[2]

Table 2: Growth Inhibition (GI50) in Human Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (µM)SAHA GI50/IC50 (µM)Source
A549Lung Carcinoma>10~2.5[3][4]
HCT-15Colon Carcinoma>10-[3]
PC-3Prostate Carcinoma7.65~5.0 (48h)[1][5]
MDA-MB-231Breast Carcinoma1.45-[1]
UO-31Renal Carcinoma>10-[3]
SK-OV-3Ovarian Carcinoma>10-[3]
MCF-7Breast Carcinoma-7.5 (24h)[6]
LNCaPProstate Carcinoma-7.5 (24h)[6]
DU145Prostate Carcinoma-~4.0 (48h)[5]

Note: Direct comparison of GI50/IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanism of Action and Signaling Pathways

Both this compound and SAHA exert their primary anti-cancer effects through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds induce histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of genes that control cell cycle arrest, differentiation, and apoptosis.[7]

SAHA, being more extensively studied, is known to be a pan-HDAC inhibitor, affecting both class I and class II HDACs.[2] This broad-spectrum inhibition leads to the accumulation of acetylated histones and non-histone proteins, impacting multiple cellular pathways.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by HDAC inhibitors like SAHA. The precise downstream effects of this compound are still under investigation but are presumed to follow a similar pattern due to its HDAC inhibitory activity.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (SAHA, this compound) HDACs Histone Deacetylases (Class I & II) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxation Gene_Expression Gene Expression (Tumor Suppressors, etc.) Chromatin->Gene_Expression Activation Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Effects->Apoptosis Differentiation Differentiation Cellular_Effects->Differentiation

Caption: General mechanism of HDAC inhibitors.

SAHA_Apoptosis_Pathway SAHA SAHA HDAC_Inhibition HDAC Inhibition SAHA->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression p21 p21 (WAF1/CIP1) Upregulation Gene_Expression->p21 Akt_FOXO3a Akt/FOXO3a Pathway Gene_Expression->Akt_FOXO3a Bcl2_Family Bcl-2 Family Modulation (e.g., Bim, Bcl-2, Bax) Gene_Expression->Bcl2_Family Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Akt_FOXO3a->Apoptosis Mitochondrial_Pathway Intrinsic Apoptosis Pathway (Mitochondrial) Bcl2_Family->Mitochondrial_Pathway Cell_Cycle_Arrest->Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: SAHA-induced apoptosis signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

HDAC Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HDAC enzyme (e.g., HeLa cell nuclear extract or recombinant HDACs)

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1, Enzo Life Sciences)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds (this compound, SAHA) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., PC-3, MDA-MB-231)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.[8][9]

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in lysis buffer and determine the protein concentration.

  • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total histone as a loading control.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating and comparing HDAC inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation HDAC_Assay HDAC Inhibition Assay (IC50 Determination) Data_Analysis Quantitative Analysis (IC50, GI50, Protein Levels) HDAC_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound or SAHA Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) (GI50 Determination) Compound_Treatment->Viability_Assay Western_Blot Western Blot Analysis (Histone Acetylation) Compound_Treatment->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: Workflow for HDAC inhibitor comparison.

References

Validating the Neuroprotective Potential of Bis-(4-hydroxybenzyl)sulfide: A Comparative Guide for Neuronal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential neuroprotective effects of Bis-(4-hydroxybenzyl)sulfide. While direct evidence of its neuroprotective capacity in neuronal models is currently limited, its established role as a histone deacetylase (HDAC) inhibitor and its structural similarities to known neuroprotective agents, such as 4-hydroxybenzyl alcohol (4-HBA) and sulfur-containing compounds, suggest promising avenues for investigation.[1][2] This document outlines key experiments, compares its potential efficacy with established neuroprotective compounds, and details the underlying signaling pathways that may be involved.

Comparative Analysis of Neuroprotective Efficacy

To objectively assess the neuroprotective potential of this compound, its performance should be benchmarked against well-characterized neuroprotective agents. This section provides quantitative data from in vitro studies on comparator compounds in neuronal cell lines subjected to various insults.

Table 1: Comparison of Cell Viability in Neuronal Cell Lines Under Oxidative Stress

CompoundCell LineStressorConcentration of Compound% Increase in Cell Viability (approx.)Reference
4-Hydroxybenzyl Alcohol (4-HBA) C6 (Astrocyte)100 µM H₂O₂100 µM58%[3]
Sodium Hydrosulfide (NaHS) HT22Oxygen-Glucose Deprivation250 µM40%[4]
Resveratrol HT224 mM Glutamate10 µMProtects against >80% cell death[5]
Curcumin SH-SY5Y30 mM Glutamate1 µMProtects against ~40% cell death[6]

Table 2: Comparison of Effects on Apoptosis in Neuronal Models

CompoundModelApoptotic MarkerEffectReference
4-Hydroxybenzyl Alcohol (4-HBA) Rat MCAO modelCaspase-3 activationInhibition[7]
Sodium Hydrosulfide (NaHS) Rat SAH modelBax/Bcl-2 ratioDecrease
HDAC Inhibitors (general) TBI modelBax expressionDown-regulation[8]
Curcumin PC12 cells (Glutamate-induced)Caspase-3 activityAlleviation[9][10]

Proposed Neuroprotective Mechanisms and Signaling Pathways

Based on its chemical structure and known biochemical activity, this compound is hypothesized to exert neuroprotective effects through multiple signaling pathways.

Histone Deacetylase (HDAC) Inhibition

As a known HDAC inhibitor, this compound may confer neuroprotection by altering gene expression to favor cell survival and reduce inflammation.[1][2] HDAC inhibitors have been shown to upregulate the expression of neurotrophic factors and anti-apoptotic proteins.[8]

HDAC_Inhibition_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Decreases Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Neurotrophic Factors (e.g., BDNF) Neurotrophic Factors (e.g., BDNF) Gene Transcription->Neurotrophic Factors (e.g., BDNF) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Gene Transcription->Anti-apoptotic Proteins (e.g., Bcl-2) Neuronal Survival Neuronal Survival Neurotrophic Factors (e.g., BDNF)->Neuronal Survival Anti-apoptotic Proteins (e.g., Bcl-2)->Neuronal Survival

Figure 1: Proposed neuroprotective mechanism of this compound via HDAC inhibition.

Nrf2-ARE Antioxidant Pathway

The structural similarity to 4-HBA suggests that this compound may activate the Nrf2-ARE pathway, a critical defense mechanism against oxidative stress.[3] Activation of Nrf2 leads to the transcription of antioxidant enzymes that detoxify reactive oxygen species (ROS).

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 This compound This compound This compound->Keap1 Inactivates Nrf2 (cytoplasm) Nrf2 Keap1->Nrf2 (cytoplasm) Sequesters Nrf2 Nrf2 Nrf2 (nucleus) Nrf2 Nrf2 (cytoplasm)->Nrf2 (nucleus) Translocation ARE ARE Nrf2 (nucleus)->ARE Binds Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1) Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes (e.g., HO-1, NQO1)->Cellular Protection

Figure 2: Potential activation of the Nrf2-ARE pathway by this compound.

PI3K/Akt Survival Pathway

Hydrogen sulfide (B99878) (H2S) donors, which share the sulfur moiety, are known to activate the pro-survival PI3K/Akt pathway.[11][12] This pathway plays a crucial role in inhibiting apoptosis and promoting neuronal survival.

PI3K_Akt_Pathway This compound This compound Receptor Tyrosine Kinase Receptor Tyrosine Kinase This compound->Receptor Tyrosine Kinase Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Activates Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Akt->Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Inhibits Neuronal Survival Neuronal Survival Pro-apoptotic Proteins (e.g., Bad, Caspase-9)->Neuronal Survival Inhibits Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment insult Induce Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) treatment->insult assays Perform Neuroprotective Assays insult->assays viability Cell Viability Assay (MTT) assays->viability ros ROS Production Assay (DCFH-DA) assays->ros apoptosis Apoptosis Assay (Caspase-3) assays->apoptosis analysis Data Analysis and Comparison viability->analysis ros->analysis apoptosis->analysis end End analysis->end

References

Unveiling the Structure-Activity Relationship of Bis-(4-hydroxybenzyl)sulfide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring compound found in medicinal plants like Gastrodia elata, has garnered significant attention for its diverse pharmacological activities.[1] These activities, including potent tyrosinase inhibition, anticancer effects, and neuroprotective properties, make it a compelling scaffold for drug discovery.[1] This guide provides a comparative analysis of this compound and its analogs, focusing on their structure-activity relationships (SAR) with supporting experimental data and detailed protocols.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is intricately linked to specific structural features. Key determinants of activity include the nature of the bridge connecting the two phenolic rings and the presence and position of hydroxyl groups.

The Critical Role of the Sulfide (B99878) Bridge

The sulfur atom in the sulfide bridge is paramount for the potent tyrosinase inhibitory activity of the parent compound.[1] Its ability to chelate copper ions within the active site of the tyrosinase enzyme is a proposed mechanism for its strong inhibition.[1] Modification of this bridge leads to a dramatic loss of activity. For instance, replacing the sulfide (-S-) bridge with an ether (-O-) linkage results in a significant decrease in tyrosinase inhibition, underscoring the essential role of the sulfur atom.[1]

Importance of Phenolic Hydroxyl Groups

The two phenolic hydroxyl (-OH) groups are indispensable for the biological effects of these compounds.[1] Analogs lacking these hydroxyl groups exhibit a substantial reduction in their inhibitory potency against tyrosinase.[1] These hydroxyl groups are likely involved in hydrogen bonding interactions within the active sites of target enzymes, contributing to the overall binding affinity and efficacy.

Comparative Biological Activity of this compound and Its Analogs

The following table summarizes the quantitative biological activity data for this compound and key analogs, providing a clear comparison of their performance in various assays.

Compound/AnalogStructureBiological ActivityIC₅₀/GI₅₀ (µM)Reference
This compound
alt text
Tyrosinase Inhibition (Mushroom)0.53[1]
HDAC Inhibition1.43[1]
Anticancer (MDA-MB-231 Breast Cancer)1.45 (GI₅₀)[1]
Anticancer (PC-3 Prostate Cancer)7.65 (GI₅₀)[1]
Neuroprotection (PC12 cells)7.20 (EC₅₀)[1]
Bis(4-hydroxybenzyl)ether
alt text
Tyrosinase Inhibition (Mushroom)>100[1]
Analog without Hydroxyl Groups Tyrosinase Inhibition (Mushroom)>2400[1]
Bis(4-fluorobenzyl)trisulfide
alt text
Anticancer (Various Cell Lines)High nanomolar to low micromolar

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and L-DOPA in a 96-well plate.

  • Add various concentrations of the test compounds to the wells.

  • Initiate the reaction by adding mushroom tyrosinase to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition for each compound concentration.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of the compounds.

Materials:

  • DPPH solution in methanol

  • Test compounds dissolved in methanol

  • 96-well microplate reader

Procedure:

  • Add a solution of the test compound at various concentrations to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay also measures the radical scavenging ability of the compounds.

Materials:

  • ABTS solution

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain a specific absorbance at 734 nm.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate for a specific time (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium and supplements

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, leaving a set of untreated cells as a negative control.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition and determine the IC₅₀ value.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General chemical structure of this compound analogs.

G Simplified Tyrosinase Inhibition Pathway Tyrosinase Tyrosinase Copper_ions Copper Ions (Cu2+) in Active Site Tyrosinase->Copper_ions contains Inactive_Complex Inactive Enzyme-Inhibitor Complex Tyrosinase->Inactive_Complex Melanin_synthesis Melanin Synthesis Tyrosinase->Melanin_synthesis catalyzes BHBS This compound (Analog) BHBS->Inactive_Complex chelates Cu2+ in No_Melanin Inhibition of Melanin Synthesis Inactive_Complex->No_Melanin

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

References

The Sulfide Bridge: A Linchpin for the Potent Biological Activity of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring organosulfur compound isolated from plants such as Pleuropterus ciliinervis and Gastrodia elata, has garnered significant attention in the scientific community for its potent and diverse biological activities.[1] This guide provides a comprehensive comparison of this compound's performance against its structural analogs, with a focus on the critical role of the central sulfide (B99878) bridge in its remarkable inhibitory activities against key enzymatic targets, tyrosinase and histone deacetylase (HDAC). The data presented herein underscores the importance of this structural motif for potent bioactivity and offers valuable insights for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological efficacy of this compound is profoundly influenced by its unique chemical architecture. Structure-activity relationship (SAR) studies, involving the systematic modification of its core structure, have unequivocally demonstrated that the sulfide bridge is not merely a passive linker but an active participant in the molecule's interaction with its biological targets.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, making it a prime target for agents addressing hyperpigmentation.[1] this compound is a highly potent inhibitor of mushroom tyrosinase, exhibiting significantly greater activity than the commonly used skin-lightening agent, kojic acid.[1] The central sulfur atom is crucial for this potent inhibitory effect, likely through the chelation of the two copper ions within the enzyme's active site.[1]

CompoundLinker ModificationIC50 (μM) vs. Mushroom TyrosinaseFold Change in Activity vs. This compoundReference
This compound Sulfide (-S-) 0.53 - [1]
Bis-(4-hydroxybenzyl)etherEther (-O-)>378713-fold decrease[1]
4,4'-ThiodiphenolDirect Sulfide (no methylene)Moderate Inhibition (IC50 > 50)Significant Decrease[1]
Analogs lacking hydroxyl groups->2400>4500-fold decrease[1]
Kojic Acid (Reference)-51.11-[1]
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in cancer therapy. This compound has been identified as a potent inhibitor of HDAC.[2][3] This activity is associated with its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

CompoundTarget Enzyme/Cell LineIC50 / GI50 (μM)Reference
This compound HDAC (in vitro) 1.43 [2]
MDA-MB-231 (Breast)1.45[2]
PC-3 (Prostate)7.65
SAHA (Vorinostat) (Reference)VariousVaries

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is widely used to screen for tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (dissolved in DMSO)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be less than 1%.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of mushroom tyrosinase solution (50 units/mL).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM).

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of dopachrome (B613829) formation is determined by the slope of the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the formula: (Control Rate - Sample Rate) / Control Rate * 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing Trichostatin A as a stop reagent)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well black microplate, add the assay buffer, test compound, and diluted HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition and IC50 values as described for the tyrosinase assay.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanisms of action and the experimental workflow.

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site Cu1 Cu2+ Cu2 Cu2+ BHBS This compound Sulfur Sulfide Bridge BHBS->Sulfur contains Tyrosinase Active Tyrosinase BHBS->Tyrosinase inhibits by chelation Sulfur->Cu1 chelates Sulfur->Cu2 chelates Inactive_Tyrosinase Inactive Tyrosinase Tyrosinase->Inactive_Tyrosinase becomes Melanin_Production Melanin Production Tyrosinase->Melanin_Production catalyzes HDAC_Inhibition_Workflow cluster_Workflow HDAC Inhibition Assay Workflow Start Prepare Reagents Plate_Setup Set up 96-well plate: Buffer + Compound + Enzyme Start->Plate_Setup Pre_incubation Pre-incubate (37°C, 15 min) Plate_Setup->Pre_incubation Reaction Add Substrate & Incubate (37°C, 30-60 min) Pre_incubation->Reaction Stop_Develop Add Developer (RT, 15 min) Reaction->Stop_Develop Measure Measure Fluorescence Stop_Develop->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

References

The Pivotal Role of Hydroxyl Groups in the Inhibitory Prowess of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bis-(4-hydroxybenzyl)sulfide (BHBS), a naturally occurring sulfur compound, has garnered significant attention in the scientific community for its potent inhibitory effects on key enzymes implicated in various pathological conditions. Extensive research has illuminated the indispensable role of its two phenolic hydroxyl (-OH) groups in mediating its biological activity. This guide provides a comprehensive comparison of BHBS's performance against its analogs, supported by experimental data, to underscore the critical function of these hydroxyl moieties.

Comparative Inhibitory Activity: The Decisive Impact of Hydroxyl Groups

Structure-activity relationship studies have unequivocally demonstrated that the hydroxyl groups of BHBS are paramount for its inhibitory potency, particularly against tyrosinase, a key enzyme in melanin (B1238610) synthesis. The absence of these groups leads to a dramatic reduction in inhibitory function.

CompoundStructure ModificationTarget EnzymeIC50 (µM)Implication for Mechanism
This compound (BHBS) Parent CompoundMushroom Tyrosinase0.53[1][2][3]Potent inhibition due to crucial hydrogen bonding and proper orientation within the active site.
BHBS Analog Lacking phenolic hydroxyl groupsMushroom Tyrosinase> 2400[1]Demonstrates the absolute necessity of the hydroxyl groups for anti-tyrosinase activity.
Bis(4-hydroxybenzyl)ether Sulfide (-S-) bridge replaced with an ether (-O-) linkageMushroom Tyrosinase~378 (713-fold decrease)[1]Highlights the importance of the sulfur atom in addition to the hydroxyl groups for high inhibitory activity.
Kojic Acid Standard Tyrosinase InhibitorMushroom Tyrosinase51.11[1]BHBS is significantly more effective than this widely recognized inhibitor.

In the context of histone deacetylase (HDAC) inhibition, a key mechanism in cancer therapy, the hydroxyl groups of BHBS also play a crucial role. They are involved in modulating the compound's interaction with the zinc ion in the catalytic pocket of the enzyme, thereby influencing its inhibitory potential.[1] BHBS has shown significant growth inhibitory activity against various human tumor cell lines, including MDA-MB-231 breast cancer (GI₅₀ = 1.45 µM) and PC-3 prostate cancer (GI₅₀ = 7.65 µM).[1][4]

Mechanism of Action: A Tale of Two Hydroxyls

The inhibitory function of BHBS is intricately linked to the chemical properties of its hydroxyl groups. These groups participate in direct interactions with the active sites of target enzymes, leading to their inactivation.

Tyrosinase Inhibition

In the case of tyrosinase, the hydroxyl groups are essential for the potent inhibition of this copper-containing enzyme.[1] They form critical hydrogen bonds with amino acid residues, specifically with Asn260 and His224 in mushroom tyrosinase, within the enzyme's active site.[1] This interaction is crucial for correctly orienting the inhibitor for optimal binding and subsequent inhibition of melanin synthesis.[1]

BHBS This compound OH_groups Phenolic Hydroxyl Groups BHBS->OH_groups possesses Tyrosinase Tyrosinase (Active Site) BHBS->Tyrosinase binds to H_bonds Hydrogen Bonds OH_groups->H_bonds form Inhibition Inhibition of Melanin Synthesis Tyrosinase->Inhibition catalyzes Asn260 Asn260 Asn260->Tyrosinase His224 His224 His224->Tyrosinase H_bonds->Tyrosinase stabilize binding H_bonds->Asn260 H_bonds->His224

Caption: Interaction of BHBS with the Tyrosinase Active Site.

Histone Deacetylase (HDAC) Inhibition

BHBS also acts as a potent inhibitor of HDACs, a class of zinc-dependent metalloenzymes.[1] While the primary zinc-binding is often attributed to other molecular features, the phenolic hydroxyl groups play a key role in positioning and stabilizing the inhibitor within the active site.[1] This influences the compound's inhibitory potential against HDACs, which are crucial regulators of gene expression and are implicated in cancer progression.[1][4]

cluster_HDAC HDAC Active Site Zinc Zinc Ion (Zn²⁺) HDAC_Inhibition HDAC Inhibition Zinc->HDAC_Inhibition is essential for BHBS This compound BHBS->Zinc interacts with OH_groups Phenolic Hydroxyl Groups BHBS->OH_groups possesses OH_groups->Zinc modulates interaction Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression leads to Tumor_Suppression Tumor Suppression Gene_Expression->Tumor_Suppression promotes

Caption: Role of BHBS Hydroxyl Groups in HDAC Inhibition.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory function of this compound and its analogs.

Tyrosinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Enzyme and Substrate Preparation : A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). L-tyrosine or L-DOPA is used as the substrate.

  • Inhibitor Preparation : this compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure :

    • In a 96-well plate, the tyrosinase solution is pre-incubated with different concentrations of the inhibitor for a specific period at a controlled temperature.

    • The enzymatic reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).

    • The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Data Analysis : The percentage of tyrosinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase_prep Prepare Tyrosinase Solution Pre_incubation Pre-incubate Tyrosinase with Inhibitor Tyrosinase_prep->Pre_incubation Substrate_prep Prepare Substrate (L-tyrosine/L-DOPA) Reaction_initiation Initiate Reaction with Substrate Substrate_prep->Reaction_initiation Inhibitor_prep Prepare Inhibitor (BHBS & Analogs) Inhibitor_prep->Pre_incubation Pre_incubation->Reaction_initiation Absorbance_measurement Measure Absorbance (475 nm) Reaction_initiation->Absorbance_measurement Inhibition_calc Calculate % Inhibition Absorbance_measurement->Inhibition_calc IC50_determination Determine IC50 Value Inhibition_calc->IC50_determination

Caption: Workflow for Tyrosinase Inhibition Assay.

Histone Deacetylase (HDAC) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of HDAC enzymes.

  • HDAC Enzyme and Substrate : A commercially available HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) and a fluorogenic substrate are used.

  • Inhibitor Preparation : BHBS is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure :

    • The HDAC enzyme is incubated with the inhibitor at different concentrations in an assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

  • Data Analysis : The fluorescence is measured using a fluorometer. The percentage of HDAC inhibition is calculated, and the IC50 value is determined.

References

Cross-Validation of Bis-(4-hydroxybenzyl)sulfide Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of Bis-(4-hydroxybenzyl)sulfide across various human cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel therapeutic agents.

Abstract

This compound, a sulfur-containing organic compound, has demonstrated notable biological activities, including anti-cancer properties. This guide consolidates and cross-validates its efficacy in different cancer cell lines, focusing on its growth inhibitory effects and its mechanisms of action as a histone deacetylase (HDAC) and tyrosinase inhibitor. By presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways, this document aims to facilitate a comprehensive understanding of the therapeutic potential of this compound.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in several human cancer cell lines, demonstrating varying degrees of efficacy. The following table summarizes the key quantitative data, including the half-maximal growth inhibitory concentration (GI50) and the half-maximal inhibitory concentration (IC50) for its enzymatic targets.

Cell Line Cancer Type Parameter Value (µM) Reference
MDA-MB-231Breast CancerGI501.45[1]
PC-3Prostate CancerGI507.65[1]
-HDAC Enzyme AssayIC501.43[1]
-Mushroom TyrosinaseIC500.53[2][3]

Note: The data indicates that this compound exhibits potent growth inhibitory activity against breast and prostate cancer cell lines. Furthermore, its strong inhibitory effects on HDAC and tyrosinase suggest a multi-targeted mechanism of action.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the inhibition of at least two key enzymes: histone deacetylases (HDACs) and tyrosinase.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of certain genes, including tumor suppressor genes. Inhibition of HDACs by this compound leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.[1][3][4][5][6][7][8]

HDAC_Inhibition_Pathway This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Chromatin (Condensed) Histones->Chromatin Relaxed_Chromatin Chromatin (Relaxed) Acetylated_Histones->Relaxed_Chromatin TSG_Repression Tumor Suppressor Gene Repression Chromatin->TSG_Repression TSG_Expression Tumor Suppressor Gene Expression (e.g., p21) Relaxed_Chromatin->TSG_Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

HDAC Inhibition Pathway of this compound.
Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway. In the context of melanoma, a type of skin cancer, targeting tyrosinase can be a therapeutic strategy. By inhibiting tyrosinase, this compound can disrupt melanin production and may also affect signaling pathways associated with melanoma cell proliferation and survival, such as the cAMP/PKA/CREB and MAPK pathways.[2][3][9][10][11][12][13][14]

Tyrosinase_Inhibition_Pathway This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalyzes Melanoma_Cell_Proliferation Melanoma Cell Proliferation Tyrosinase->Melanoma_Cell_Proliferation Impacts cAMP_PKA_CREB cAMP/PKA/CREB Pathway cAMP_PKA_CREB->Tyrosinase Activates MAPK MAPK Pathway MAPK->Tyrosinase Regulates

Tyrosinase Inhibition Pathway in Melanoma.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->measure_absorbance analyze_data Analyze data to determine cell viability and calculate GI50 measure_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the GI50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

The compiled data and mechanistic insights presented in this guide underscore the potential of this compound as an anti-cancer agent. Its ability to inhibit HDAC and tyrosinase, coupled with its demonstrated growth inhibitory effects in breast and prostate cancer cell lines, warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to cross-validate and expand upon these findings in a broader range of cancer models. Future studies should focus on a more extensive profiling of its activity across diverse cancer cell lines and in vivo models to fully elucidate its therapeutic potential and to identify the most responsive cancer types.

References

Unveiling the Potency of Bis-(4-hydroxybenzyl)sulfide: A Comparative Analysis of its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring sulfur compound, is demonstrating significant promise in both dermatological and oncological research. This guide provides a comprehensive comparison of its efficacy, both in laboratory settings (in vitro) and in living organisms (in vivo), against other relevant compounds. Detailed experimental data, protocols, and pathway visualizations are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.

Executive Summary

This compound has emerged as a potent inhibitor of two key enzymes: tyrosinase, a critical player in melanin (B1238610) synthesis, and histone deacetylase (HDAC), a regulator of gene expression often dysregulated in cancer. In vitro studies have consistently shown its superiority over the commonly used skin-lightening agent, kojic acid, in inhibiting tyrosinase. Furthermore, it exhibits significant growth-inhibitory effects on various cancer cell lines. In vivo studies in zebrafish and mice have corroborated these findings, demonstrating its ability to reduce melanogenesis without notable toxicity. This guide delves into the experimental evidence supporting these claims.

In Vitro Efficacy: A Quantitative Comparison

The laboratory performance of this compound has been quantified across several key assays, revealing its potent inhibitory activities.

Tyrosinase Inhibition

This compound acts as a strong competitive inhibitor of mushroom tyrosinase.[1][2] Its efficacy is significantly greater than that of kojic acid, a widely used tyrosinase inhibitor.[1][3][4] The sulfur atom in this compound is crucial for its high inhibitory activity, as an analog where the sulfur is replaced by an ether linkage showed a 713-fold decrease in inhibitory ability.[5]

CompoundTarget EnzymeIC50 ValueKi ValueSource(s)
This compound Mushroom Tyrosinase0.53 µM58 ± 6 nM[1][2][4][5]
Kojic AcidMushroom Tyrosinase~51.11 µM-
Bis-(4-hydroxybenzyl)etherMushroom Tyrosinase378.11 µM-[5]
Melanin Content Reduction in Human Melanocytes

In a cell-based assay, this compound demonstrated its ability to reduce melanin content in human normal melanocytes without causing significant cell death.[1][2][3]

CompoundConcentrationMelanin Content ReductionCell ViabilitySource(s)
This compound 50 µM~20%No significant toxicity[1][2][3][5][6]
Histone Deacetylase (HDAC) Inhibition and Anti-Cancer Activity

This compound also functions as a potent inhibitor of HDAC, an enzyme class implicated in cancer development. This inhibition leads to the suppression of cancer cell growth.

CompoundTargetIC50 Value (Enzyme Assay)GI50 (Cell Growth Inhibition)Cell LineSource(s)
This compound HDAC1.43 µM1.45 µMMDA-MB-231 (Breast Cancer)[4][7]
This compound HDAC1.43 µM7.65 µMPC-3 (Prostate Cancer)[4][7]

In Vivo Efficacy: Evidence from Animal Models

Studies in living organisms have further substantiated the promising in vitro results, highlighting the compound's potential for real-world applications.

Melanogenesis Inhibition in Zebrafish

The zebrafish model, with its transparent embryos, allows for the direct observation of melanin production. This compound effectively reduced melanogenesis in this model without causing any observable adverse side effects.[1][2][3][5]

Model OrganismCompoundOutcomeAdverse EffectsSource(s)
Zebrafish (Danio rerio)This compound Effective reduction of melanogenesisNone observed[1][2][3][5]
Acute Oral Toxicity in Mice

Safety is a paramount concern in drug development. An acute oral toxicity study in mice revealed that this compound is free of discernible cytotoxicity, indicating a favorable safety profile.[1][2][3][5]

Model OrganismCompoundOutcomeSource(s)
MiceThis compound No discernible cytotoxicity[1][2][3][5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is crucial for its development and application.

Inhibition of the Melanin Biosynthesis Pathway

This compound's primary mechanism in reducing pigmentation is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway. By binding to the copper ions in the active site of tyrosinase, it effectively blocks the conversion of L-tyrosine to L-DOPA and subsequent steps, thereby reducing the production of melanin.[1][2][3][4]

Melanin_Biosynthesis_Pathway cluster_melanocyte Melanocyte L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase BHBS This compound BHBS->Tyrosinase Inhibition

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Modulation of Cancer Signaling through HDAC Inhibition

Histone deacetylases (HDACs) play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that generally represses transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, which can reactivate the expression of these tumor suppressor genes, leading to cell cycle arrest and apoptosis (programmed cell death).

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin HDAC HDAC Histones_A Acetylated Histones (Relaxed Chromatin) BHBS This compound BHBS->HDAC Inhibition Histones_D Deacetylated Histones (Condensed Chromatin) Histones_A->Histones_D Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones_A->Gene_Expression Histones_D->Histones_A Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition by this compound in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy of this compound.

In Vitro Tyrosinase Inhibition Assay

This assay colorimetrically measures the activity of tyrosinase.

  • Reagents: Phosphate buffer (pH 6.8), mushroom tyrosinase solution, L-DOPA solution, this compound, and a positive control (e.g., kojic acid).

  • Procedure:

    • In a 96-well plate, the test compound and tyrosinase solution are pre-incubated.

    • The reaction is initiated by adding the L-DOPA substrate.

    • The formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm over time.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

Melanin Quantification Assay in Melanocytes

This assay quantifies the melanin content in cultured melanocytes.

  • Cell Culture: Human normal melanocytes are cultured and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Procedure:

    • Cells are harvested and washed.

    • The cell pellet is lysed (e.g., with 1 M NaOH with 10% DMSO) and heated (e.g., at 80°C) to solubilize the melanin.

    • The absorbance of the lysate is measured at 405 nm.

  • Data Analysis: Melanin content is normalized to the total protein concentration of the cell lysate. The percentage of melanin inhibition is calculated relative to untreated control cells.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, PC-3) are seeded in 96-well plates and treated with this compound.

  • Procedure:

    • After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is read at a wavelength between 550 and 600 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated.

In Vivo Zebrafish Melanogenesis Inhibition Assay

This assay visually assesses the effect of a compound on pigmentation in a living organism.

  • Animal Model: Fertilized zebrafish embryos are used.

  • Procedure:

    • Embryos are exposed to different concentrations of this compound in their medium.

    • The development of pigmentation is observed and documented at specific time points (e.g., 48 hours post-fertilization).

  • Data Analysis: The extent of melanogenesis is qualitatively and/or quantitatively assessed by comparing the pigmentation of treated embryos to that of a control group.

In Vivo Acute Oral Toxicity Study in Mice

This study evaluates the short-term toxic effects of a single oral dose of a substance.

  • Animal Model: Mice are typically used.

  • Procedure:

    • A single, high dose of this compound (e.g., a limit test dose of 2000 mg/kg) is administered orally to a group of animals.

    • The animals are observed for signs of toxicity and mortality over a period of 14 days.

    • Body weight changes are recorded.

  • Data Analysis: The primary outcome is the observation of any adverse effects or mortality at the tested dose.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Tyrosinase_Assay Tyrosinase Inhibition Assay (IC50 Determination) Melanin_Assay Melanin Quantification in Melanocytes Tyrosinase_Assay->Melanin_Assay Confirm Cellular Activity HDAC_Assay HDAC Inhibition Assay (IC50 Determination) MTT_Assay Cell Viability Assay (GI50 in Cancer Cells) HDAC_Assay->MTT_Assay Confirm Cellular Activity Zebrafish_Assay Zebrafish Melanogenesis Inhibition Melanin_Assay->Zebrafish_Assay Evaluate in Organism Toxicity_Study Acute Oral Toxicity (Mice) MTT_Assay->Toxicity_Study Assess Safety Profile

Caption: A typical experimental workflow for evaluating a dual-action compound like this compound.

Conclusion

This compound exhibits potent dual inhibitory activity against tyrosinase and HDAC. The comprehensive in vitro and in vivo data presented in this guide underscore its potential as a lead compound for the development of novel therapeutic and cosmetic agents. Its superior performance against established alternatives like kojic acid, coupled with a favorable safety profile, makes it a compelling candidate for further investigation in the fields of dermatology and oncology. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these promising findings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical trials focusing on sulfur-containing compounds has revealed a broad spectrum of therapeutic applications, ranging from cancer chemoprevention and neuroprotection to cardiovascular health and antimicrobial activity. This report provides a detailed comparison of the clinical evidence, experimental protocols, and underlying mechanisms of action for key sulfur-containing compounds, offering valuable insights for researchers, scientists, and drug development professionals.

This comparative guide synthesizes data from numerous studies on compounds such as sulforaphane, glutathione, N-acetylcysteine (NAC), S-adenosylmethionine (SAMe), taurine, and allicin. Quantitative data from these trials are summarized in structured tables for straightforward comparison, and detailed experimental methodologies for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams created using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions.

Sulforaphane: A Focus on Cancer Prevention

Sulforaphane, an isothiocyanate derived from cruciferous vegetables like broccoli, has been extensively studied for its cancer-preventive properties.[1] Clinical trials have investigated its effects on various cancers, with a significant focus on prostate cancer.

Quantitative Data Summary: Sulforaphane in Prostate Cancer

Trial/StudyInterventionDurationKey Outcome MeasureResult
ESCAPE Trial[2][3]Broccoli soup with varying glucoraphanin (B191350) (sulforaphane precursor) levels1 yearChanges in gene expression in prostate cancer cellsFewer cell changes in groups with higher glucoraphanin intake compared to regular broccoli soup.
Clinical Trial (NCT01265953)[4]Broccoli Sprout Extract (BSE) (200 µmol/day)-Prostate tissue biomarkers (Ki-67)No significant difference in Ki-67 between BSE and placebo groups.
Clinical Trial (NCT01228084)[5]Sulforaphane (200 µmol/day)20 weeksProportion of patients with a 50% decline in PSA levelsTo be determined upon trial completion.

Experimental Protocol: ESCAPE Trial

The "Effect of Sulforaphane on prostate CAncer PrEvention" (ESCAPE) trial was a randomized, controlled dietary intervention study.[3] Men with early-stage, localized prostate cancer on active surveillance were randomized into three groups.[2] Participants consumed a portion of broccoli soup once a week for one year.[3] The soups were prepared to deliver different concentrations of glucoraphanin, the precursor to sulforaphane. Prostate biopsy tissue, blood, and urine samples were collected before and after the 12-month intervention to analyze changes in gene expression and other molecular markers.[3]

Signaling Pathway: Sulforaphane and Nrf2 Activation

Sulforaphane is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.[6][7]

Sulforaphane_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Proteasome Proteasome Ub->Proteasome Degradation Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription Glutathione_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase (GPx) ROS->GPx GSH 2 GSH (Reduced Glutathione) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG Oxidation H2O 2 H2O GPx->H2O GR->GSH Reduction NADP NADP+ GR->NADP NADPH NADPH NADPH->GR NAC_Oxidative_Stress_Pathway NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS scavenges (direct) Cellular_Protection Cellular Protection (Reduced Oxidative Damage) NAC->Cellular_Protection GSH Glutathione (GSH) Cysteine->GSH synthesis GSH->ROS neutralizes (indirect) GSH->Cellular_Protection SAMe_One_Carbon_Metabolism Methionine Methionine SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe + ATP ATP ATP Methyltransferase Methyltransferase SAMe->Methyltransferase Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methyl_Acceptor->Methyltransferase Methylated_Product Methylated Product SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine hydrolysis Homocysteine->Methionine remethylation Methyltransferase->Methylated_Product Methylation Methyltransferase->SAH Taurine_Cardiovascular_Pathway Taurine Taurine Ca_Regulation Calcium Homeostasis Regulation Taurine->Ca_Regulation Antioxidant Antioxidant Activity (Reduces Oxidative Stress) Taurine->Antioxidant Anti_Inflammatory Anti-inflammatory Effects Taurine->Anti_Inflammatory Improved_Cardiac_Function Improved Cardiac Function Ca_Regulation->Improved_Cardiac_Function Antioxidant->Improved_Cardiac_Function BP_Reduction Blood Pressure Reduction Anti_Inflammatory->BP_Reduction Allicin_Antimicrobial_Mechanism Allicin Allicin Thiol_Enzymes Thiol-containing Enzymes in Microbes (-SH groups) Allicin->Thiol_Enzymes reacts with Inactivated_Enzymes Inactivated Enzymes (Disulfide Bonds) Thiol_Enzymes->Inactivated_Enzymes forms Metabolic_Disruption Disruption of Essential Metabolic Pathways Inactivated_Enzymes->Metabolic_Disruption Microbial_Death Microbial Cell Death Metabolic_Disruption->Microbial_Death

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Bis-(4-hydroxybenzyl)sulfide, a compound utilized in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles to prevent skin and eye contact.

  • Engineering Controls: Handle the compound within a fume hood to prevent the inhalation of any potential aerosols or dust.

  • Spill Management: In the event of a spill, it should be neutralized with an inert absorbent material (e.g., vermiculite) and collected for disposal as hazardous waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., irritant).

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste contents.

  • Contaminated Packaging:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated lab waste.

Quantitative Data and Hazard Information

ParameterInformationSource
GHS Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2)Benchchem[1]
Disposal Recommendation Dispose of as hazardous waste.Benchchem[1]
Spill Neutralization Use inert absorbents (e.g., vermiculite).Benchchem[1]

Note: The information in the table is based on available data. Always refer to your institution's specific guidelines and the most current regulatory standards.

Experimental Protocols Cited

This disposal guide is based on standard laboratory safety protocols and information available for this compound and structurally related compounds. No specific experimental protocols for disposal were cited in the search results. The procedures outlined are derived from general principles of hazardous waste management.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood C Collect Waste in Designated Container B->C Generate Waste D Includes Unused Chemical, Contaminated Items & Spill Debris E Triple-Rinse Empty Containers & Collect Rinsate C->E F Securely Seal Container E->F G Label with 'Hazardous Waste' & Chemical Name F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup & Professional Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis-(4-hydroxybenzyl)sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides immediate and essential safety protocols for handling Bis-(4-hydroxybenzyl)sulfide (CAS No. 38204-93-2) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Use in a fume hoodPrevents the inhalation of any aerosols that may be generated during handling.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for a typical laboratory experiment.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Experiment handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe G Disposal Logic for this compound cluster_waste_streams Waste Generation cluster_disposal_process Disposal Pathway waste_solid Contaminated Solids (PPE, Absorbents) collect Collect in Separate, Labeled, Closed Hazardous Waste Containers waste_solid->collect waste_liquid Unused Solutions & Contaminated Solvents waste_liquid->collect waste_glass Contaminated Glassware (e.g., vials, pipettes) waste_glass->collect store Store in a Designated Secondary Containment Area collect->store dispose Arrange for Pickup by Licensed Chemical Waste Disposal Service store->dispose

References

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